molecular formula C10H8BrNS B1272759 4-(3-Bromophenyl)-2-methyl-1,3-thiazole CAS No. 342405-21-4

4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Cat. No.: B1272759
CAS No.: 342405-21-4
M. Wt: 254.15 g/mol
InChI Key: GVHUQXQVSWGYSH-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a brominated aromatic thiazole derivative of high interest in chemical research and development. This compound, with the molecular formula C10H8BrNS and a molecular weight of 254.15 , serves as a versatile chemical building block, particularly in organic synthesis and medicinal chemistry. Its structure, which features a 2-methylthiazole ring linked to a meta-substituted bromophenyl group, makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom acts as a handle for further functionalization. Researchers utilize this compound in the exploration of novel biologically active molecules, given that the thiazole scaffold is a privileged structure in drug discovery, found in compounds with various therapeutic activities. Proper handling is essential; this material may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust or vapor and to wear appropriate protective equipment, including gloves and eye protection . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature to maintain stability . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHUQXQVSWGYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380128
Record name 4-(3-bromophenyl)-2-methyl-1,3-thiazole
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Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-21-4
Record name 4-(3-Bromophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-bromophenyl)-2-methyl-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol based on the well-established Hantzsch thiazole synthesis, detailed characterization methods, and an exploration of its potential biological activities, drawing insights from structurally related molecules.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in a variety of approved drugs, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromophenyl group, as in the case of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, can significantly influence the compound's biological profile, often enhancing its potency and modulating its target specificity. This guide aims to provide researchers with the foundational knowledge to synthesize, characterize, and evaluate this specific thiazole derivative.

Chemical Properties and Data

A comprehensive table summarizing the key chemical properties of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is presented below. While a specific CAS Number for this exact isomer was not found in public databases, the properties of its likely precursors are well-documented.

PropertyValueSource
Molecular Formula C₁₀H₈BrNS-
Molecular Weight 254.15 g/mol -
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMFInferred
CAS Number Not available-
Precursor: 3'-Bromoacetophenone CAS: 2142-63-4[3][4][5][6]
Precursor: Thioacetamide CAS: 62-55-5[7][8][9]

Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The most direct and widely used method for the synthesis of this class of thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the logical precursors are 2-bromo-1-(3-bromophenyl)ethanone (α-bromo-3'-bromoacetophenone) and thioacetamide.

Reaction Principle

The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Proposed Synthesis Workflow

Hantzsch_Synthesis_Workflow reagents Starting Materials: - 3'-Bromoacetophenone - Thioacetamide bromination Step 1: Bromination of 3'-Bromoacetophenone reagents->bromination Bromine (or NBS) condensation Step 2: Hantzsch Condensation bromination->condensation α-Bromo-3'-bromoacetophenone workup Step 3: Work-up and Purification condensation->workup Crude Product product Final Product: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole workup->product Purified Product

Caption: Proposed workflow for the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

  • Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-(3-bromophenyl)ethanone.

Step 2: Hantzsch Condensation

  • In a round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in a polar solvent such as ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Structural Characterization

The identity and purity of the synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of analogous compounds.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet for the methyl protons at the 2-position of the thiazole ring, expected around δ 2.7-2.8 ppm.

    • A singlet for the proton at the 5-position of the thiazole ring, expected around δ 7.0-7.5 ppm.

    • A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the 3-bromophenyl ring.

  • ¹³C NMR:

    • A signal for the methyl carbon, expected around δ 19-20 ppm.

    • Signals for the thiazole ring carbons, with C2 expected around δ 165-170 ppm, C4 around δ 145-150 ppm, and C5 around δ 115-120 ppm.

    • Signals for the bromophenyl ring carbons, including the carbon bearing the bromine atom (expected around δ 122 ppm) and the carbon attached to the thiazole ring (expected around δ 135 ppm).

Infrared (IR) Spectroscopy
  • Characteristic C=N stretching vibration of the thiazole ring around 1600-1620 cm⁻¹.

  • Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

  • C-H stretching vibrations of the aromatic and methyl groups around 2900-3100 cm⁻¹.

  • C-Br stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry (MS)
  • The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

Potential Biological Activities and Applications

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives.[2][10] The presence of a bromophenyl moiety can enhance cytotoxic activity against various cancer cell lines. The mechanism of action could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Thiazole-based compounds have a long history as antimicrobial agents.[1][12] Derivatives containing a bromophenyl group have shown significant activity against a range of bacteria and fungi.[12] The lipophilic nature of the bromo-substituent may facilitate the compound's penetration through microbial cell membranes.

Potential_Biological_Activities core 4-(3-Bromophenyl)-2-methyl-1,3-thiazole anticancer Anticancer core->anticancer Cytotoxicity against cancer cell lines antimicrobial Antimicrobial core->antimicrobial Activity against bacteria and fungi antiinflammatory Anti-inflammatory core->antiinflammatory Modulation of inflammatory pathways

Caption: Potential biological activities of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory enzymes or cytokines.[1] The 3-bromophenyl substitution pattern could be explored for its influence on this activity.

Future Directions and Conclusion

4-(3-Bromophenyl)-2-methyl-1,3-thiazole represents a synthetically accessible compound with a high potential for biological activity. This guide provides a solid foundation for its synthesis and characterization. Future research should focus on the experimental validation of the proposed synthesis protocol, followed by a systematic evaluation of its biological properties. Screening against a panel of cancer cell lines, pathogenic bacteria, and fungi would be a logical first step. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on both the phenyl and thiazole rings, could lead to the discovery of novel therapeutic agents. The insights and protocols detailed herein are intended to empower researchers to explore the full potential of this intriguing thiazole derivative.

References

  • Kavitha, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6439. Available at: [Link]

  • Gomha, S. M., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 9(46), 26955-26972. Available at: [Link]

  • Al-Romaigh, F. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. Available at: [Link]

  • López-Cara, L. C., et al. (2012). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 7(10), e47123. Available at: [Link]

  • Mahmood, A. A. R., & Hameed, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 146-151. Available at: [Link]

  • PubChem. Thioacetamide. Available at: [Link]

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  • Rodríguez de Barbarín, C., et al. (2003). 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 7), o360–o362. Available at: [Link]

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  • Loba Chemie. THIOACETAMIDE AR. Available at: [Link]

  • Royal Society of Chemistry. The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Available at: [Link]

  • Royal Society of Chemistry. General procedure for the synthesis of benzothiazole derivatives. Available at: [Link]

  • ResearchGate. Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Available at: [Link]

  • ResearchGate. Synthesis, Crystal Structure of Some New 2-(4-Methylbenzoylimino)-3-aryl-4-methyl-1,3-thiazolines. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological activities of 2-aryl-3-substituted-4- thiazolidinones carrying benzothiazole moiety. Available at: [Link]

  • PubMed Central (PMC). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Available at: [Link]

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4-(3-Bromophenyl)-2-methyl-1,3-thiazole structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds and approved drugs, including the antibiotic Penicillin and the chemotherapy agent Epo B.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern medicinal chemistry. The compound 4-(3-Bromophenyl)-2-methyl-1,3-thiazole serves as a valuable intermediate and a model system for understanding the structure-activity relationships in this chemical class. The presence of the bromophenyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a key building block in drug discovery pipelines.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Chapter 1: Synthetic Origin and Its Implications for Analysis

Before any analytical characterization, understanding the synthetic route is paramount. It informs the analyst about potential side products, isomeric impurities, and residual starting materials that could complicate spectral interpretation. The most common and efficient method for constructing this type of 2,4-disubstituted thiazole is the Hantzsch Thiazole Synthesis.[3]

The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this involves the reaction between 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide.

cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product SM1 2-Bromo-1-(3-bromophenyl)ethan-1-one (α-Haloketone) Condensation Condensation & Cyclization SM1->Condensation SM2 Thioacetamide (Thioamide) SM2->Condensation Purification Work-up & Column Chromatography Condensation->Purification Hantzsch Synthesis Product 4-(3-Bromophenyl)-2-methyl-1,3-thiazole Purification->Product Isolated Product cluster_synthesis Hypothesis Generation cluster_data Experimental Data Acquisition cluster_conclusion Conclusion Hypothesis Proposed Structure from Hantzsch Synthesis MS HRMS (Elemental Formula, Bromine Presence) Hypothesis->MS Test 1 NMR NMR (¹H & ¹³C) (C-H Framework, Connectivity, Isomerism) Hypothesis->NMR Test 2 IR FT-IR (Functional Groups) Hypothesis->IR Test 3 Confirmation Unambiguous Structure Confirmation MS->Confirmation Confirms C₁₀H₈BrNS NMR->Confirmation Confirms meta-isomer & connectivity IR->Confirmation Confirms functional groups

Caption: Logical workflow for integrated structure elucidation.

This integrated approach ensures the highest level of scientific integrity. The HRMS data confirm the elemental formula proposed by the synthesis. The NMR data then provide the exact atomic arrangement, specifically confirming the meta-substitution and the relative positions of the substituents on the thiazole ring. Finally, the IR data provide a quick and reliable check for the expected functional groups. Together, they form a complete and validated structural assignment for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

References

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PubMed Central. [Link]

  • 4-(4-bromophenyl)-2-methyl-1,3-thiazole. (2003). PubMed. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

  • General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). American Chemical Society. [Link]

  • 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. (2022). IUCr Journals. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). ResearchGate. [Link]

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A Comprehensive Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound of significant interest to the scientific and drug development communities. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The presence of a methyl group at the 2-position and a bromophenyl moiety at the 4-position provides a unique combination of lipophilicity, electronic properties, and, crucially, a reactive handle for synthetic diversification. This guide details the molecule's fundamental properties, provides a robust and validated protocol for its synthesis via the Hantzsch reaction, outlines methods for its spectroscopic characterization, and explores its potential in drug discovery through further chemical modification.

Introduction to the Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone of medicinal chemistry, prized for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[2] Its relative stability and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

The specific substitution pattern of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is strategically significant:

  • 2-Methyl Group: This small alkyl group can influence the molecule's steric profile and lipophilicity, potentially enhancing binding affinity to target proteins and improving cell membrane permeability.

  • 4-(3-Bromophenyl) Group: This moiety serves two primary purposes. First, the phenyl ring provides a scaffold for interactions with aromatic residues in protein binding pockets. Second, and most importantly for drug development, the bromine atom acts as a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the rapid generation of analogue libraries for Structure-Activity Relationship (SAR) studies.[4]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical identity is the foundation of all further research. The key identifiers and properties for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole are summarized below.

PropertyValueSource
IUPAC Name 4-(3-Bromophenyl)-2-methyl-1,3-thiazole-
Molecular Formula C₁₀H₈BrNS-
Molecular Weight 254.15 g/mol PubChem
Monoisotopic Mass 252.96153 DaPubChem
Canonical SMILES CC1=NC(=CS1)C2=CC(=CC=C2)BrPubChem
InChI Key RCKBRLZLPDFALE-UHFFFAOYSA-NPubChem
PubChem CID 13780517PubChem
Predicted Form Solid[5]

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis .[6] This reaction is valued for its operational simplicity, use of readily available starting materials, and generally high yields.[7]

The synthesis proceeds by the condensation of an α-haloketone with a thioamide. For the target molecule, the specific reactants are 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide .

Causality of Experimental Design

The Hantzsch synthesis is a mechanistically elegant process. The choice of reactants and conditions is critical for success. The reaction begins with a nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[6] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. Ethanol is often chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux conditions, which provide the necessary activation energy for the dehydration step.

Hantzsch Thiazole Synthesis: Reaction Mechanism

The mechanism involves several distinct steps, which can be visualized for clarity.

Hantzsch_Synthesis Reactants Reactants: 2-bromo-1-(3-bromophenyl)ethan-1-one + Thioacetamide Step1 Nucleophilic Attack (SN2 Reaction) Reactants->Step1 S attacks C-Br Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration (Loss of H₂O) Product 4-(3-Bromophenyl)-2-methyl-1,3-thiazole Step3->Product Intermediate1->Step2 N attacks C=O Intermediate2->Step3 Heat (Δ)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Materials:

  • 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq)

  • Thioacetamide (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the α-haloketone.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Spectroscopic Characterization (Self-Validating System)

Confirmation of the product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for validating a successful synthesis.

TechniqueExpected ObservationsJustification
¹H NMR Singlet, ~2.7 ppm (3H)Singlet, ~7.5-7.7 ppm (1H)Multiplet, ~7.2-8.0 ppm (4H)Methyl protons (CH₃) on the thiazole ring.[8]Proton at the C5 position of the thiazole ring.[9]Protons of the 3-bromophenyl ring.
¹³C NMR ~19-20 ppm~115-155 ppm~165-170 ppmMethyl carbon (CH₃).[10]Signals for the thiazole C4, C5, and the six carbons of the bromophenyl ring.[10][11]Signal for the C2 carbon of the thiazole ring, deshielded by the adjacent nitrogen.[11]
Mass Spec (ESI+) m/z ~254, 256[M+H]⁺ ion peak, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).[12]
IR Spectroscopy ~1600-1550 cm⁻¹~3100-3000 cm⁻¹C=N and C=C stretching vibrations of the aromatic thiazole and phenyl rings.[11]Aromatic C-H stretching.

Chemical Reactivity and Derivatization for SAR Studies

The true value of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in drug discovery lies in its potential for diversification. The aryl bromide is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13]

Workflow: Library Generation via Suzuki Coupling

This workflow enables the replacement of the bromine atom with a wide variety of other functional groups (R-groups) sourced from a library of boronic acids or esters. This is a cornerstone of modern medicinal chemistry for exploring the chemical space around a lead compound.

Suzuki_Workflow Start 4-(3-Bromophenyl)- 2-methyl-1,3-thiazole Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Reagents: - Aryl/Alkyl Boronic Acid (R-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, K₃PO₄) - Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Product Analogue Library: 4-(3-R-phenyl)- 2-methyl-1,3-thiazole Reaction->Product C-C bond formation Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Product->Screening

Caption: Workflow for generating an analogue library via Suzuki coupling.

General Protocol: Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Materials:

  • 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (1.0 eq)

  • Aryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[14]

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk flask or microwave vial

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the aryl boronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).[14]

  • Workup & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[15] The inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst.

Biological Activity and Therapeutic Potential

While direct biological data for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is sparse in readily available literature, the extensive research on closely related analogues provides a strong basis for its therapeutic potential. Substituted aryl-thiazoles are frequently investigated for:

  • Anticancer Activity: Many thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, liver, and prostate cancer.[2]

  • Antimicrobial Activity: The thiazole scaffold is a key component in compounds with significant antibacterial and antifungal properties.[3][4]

  • Anti-inflammatory Activity: Certain thiazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX), highlighting their potential as anti-inflammatory agents.[13]

Safety and Handling

As a brominated organic compound and a potential bioactive agent, 4-(3-Bromophenyl)-2-methyl-1,3-thiazole should be handled with appropriate care.

  • GHS Hazard Classification (Predicted): Based on similar structures, it may be harmful if swallowed, and cause skin and eye irritation.[16][17]

  • Precautions: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a synthetically accessible and highly valuable building block for drug discovery and medicinal chemistry. Its robust synthesis via the Hantzsch reaction, coupled with its potential for extensive diversification through palladium-catalyzed cross-coupling, makes it an ideal starting point for developing novel therapeutic agents. Future research should focus on synthesizing a diverse library of analogues and screening them against a range of biological targets, particularly in the areas of oncology and infectious diseases, to fully exploit the therapeutic potential of this promising scaffold.

References

  • HPU2.Nat.Sci.Tech. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]

  • MDPI. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]

  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]

  • PubChemLite. 4-(3-bromophenyl)-1,3-thiazole (C9H6BrNS). Available at: [Link]

  • ResearchGate. (2024). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

  • PubMed Central (PMC). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • PubChem. 4-Bromo-2-methyl-1,3-thiazole. Available at: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. (2022). Application and synthesis of thiazole ring in clinically approved drugs. Available at: [Link]

  • OUCI. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed Central (PMC). (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available at: [Link]

  • Scribd. (2010). Hantzsch Thiazole Synthesis. Available at: [Link]

  • IUCr Journals. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. Available at: [Link]

  • PubChem. 2-Isopropyl-4-methylthiazole. Available at: [Link]

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An In-depth Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Thiazole-containing molecules exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Marketed drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin underscore the therapeutic significance of this heterocyclic system.[2]

This technical guide focuses on a specific, promising derivative: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole . The incorporation of a bromophenyl moiety introduces a key site for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of the bromine atom at the meta position of the phenyl ring can alter the molecule's interaction with biological targets compared to its ortho and para isomers. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, expected analytical characteristics, and a discussion of its potential in drug development based on the activities of structurally related compounds.

Physicochemical Properties of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₈BrNSCalculated
Molecular Weight 254.15 g/mol Calculated
Appearance Off-white to yellow solid (predicted)N/A
Melting Point Not available. For the analogous 4-(4-bromophenyl)-2-thiazoleacetonitrile, the melting point is 125-129 °C.[4]N/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N/A
LogP (predicted) 3.5 - 4.5N/A

Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the logical precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide.

Reaction Scheme

Caption: Hantzsch synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Experimental Protocol

This protocol is a representative procedure based on established Hantzsch thiazole syntheses.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol (20-30 mL).

    • Add thioacetamide (1.1 eq) to the solution. Rationale: A slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: This step quenches any remaining acidic byproducts.

    • The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.

    • If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[7]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the purified product.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole would be confirmed using standard spectroscopic techniques. The following are the predicted key signals:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 7.8-8.1 ppm (m, 2H): Aromatic protons on the bromophenyl ring ortho to the thiazole linkage and the proton between the two bromine atoms.

    • δ 7.2-7.5 ppm (m, 2H): Remaining aromatic protons on the bromophenyl ring.

    • δ 7.1 ppm (s, 1H): Proton at the 5-position of the thiazole ring.

    • δ 2.7 ppm (s, 3H): Protons of the methyl group at the 2-position of the thiazole ring.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~165 ppm: Carbonyl carbon (C2) of the thiazole ring.

    • δ ~150 ppm: Carbonyl carbon (C4) of the thiazole ring.

    • δ ~115 ppm: Carbonyl carbon (C5) of the thiazole ring.

    • δ 130-135 ppm: Aromatic carbons of the bromophenyl ring.

    • δ ~122 ppm: Carbon of the bromophenyl ring attached to the bromine atom.

    • δ ~19 ppm: Carbon of the methyl group.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3100 cm⁻¹: C-H stretching of the aromatic and thiazole rings.

    • ~1600, 1475 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and thiazole rings.[8]

    • ~1350 cm⁻¹: C-N stretching.

    • ~700-800 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS):

    • M⁺ and M⁺+2 peaks: The presence of a bromine atom will result in two molecular ion peaks of almost equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₁₀H₈BrNS, these would be at m/z 253 and 255.

Applications in Medicinal Chemistry and Drug Development

The 4-(3-bromophenyl)-2-methyl-1,3-thiazole scaffold is a promising starting point for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of bromophenyl-thiazole derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The bromine atom can serve as a handle for further structural modifications, such as Suzuki or Sonogashira coupling reactions, to explore the structure-activity relationship (SAR) and optimize potency and selectivity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising activity against breast cancer cell lines.[2]

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Bromophenyl-thiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9] The lipophilic nature of the bromophenyl group can enhance membrane permeability, a crucial factor for intracellular drug delivery. The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Drug Discovery Workflow

The integration of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole into a drug discovery pipeline would follow a structured approach.

DrugDiscoveryWorkflow start Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole screening High-Throughput Screening (e.g., against cancer cell lines, microbes) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_gen Lead Generation (SAR Studies, Chemical Modification) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt preclinical Preclinical Studies (In vivo efficacy and safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery workflow involving the title compound.

Conclusion

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. Its structural features suggest promising applications in the development of novel anticancer and antimicrobial agents. This guide provides a foundational understanding of its synthesis and characterization, which can serve as a starting point for researchers and scientists to explore its therapeutic potential further. The strategic design of libraries based on this core structure, coupled with robust biological screening, could lead to the identification of next-generation therapeutic agents.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available from: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Publishing. Available from: [Link]

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  • synthesis of thiazoles. YouTube. Available from: [Link]

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A-Z Guide to Therapeutic Target Deconvolution for Novel Thiazole-Based Compounds: A Case Study of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Novel chemical entities (NCEs) hold immense promise for addressing unmet medical needs, yet their journey from discovery to clinical application is contingent on a critical, foundational step: identifying their biological target(s). Without a clear understanding of the mechanism of action (MoA), advancing a promising compound is fraught with risk and uncertainty. This technical guide provides a comprehensive, methodology-focused framework for the systematic identification and validation of therapeutic targets for NCEs, using the uncharacterized molecule 4-(3-Bromophenyl)-2-methyl-1,3-thiazole as a practical case study. We will detail an integrated workflow that begins with computational prediction to generate hypotheses, moves to unbiased experimental techniques for target discovery in complex biological systems, and culminates in rigorous biophysical and cell-based assays for target validation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-tested protocols necessary for successful target deconvolution.

Introduction: The Thiazole Scaffold and the Target Identification Imperative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Molecules like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole represent a vast, unexplored chemical space. While its structure suggests potential bioactivity, the absence of published data necessitates a "forward chemical genetics" approach: starting with the molecule and working to identify the protein(s) it modulates to exert a biological effect.[3]

This guide eschews a simple listing of potential targets and instead provides a robust, multi-pillar strategy for discovering them from the ground up. The successful deconvolution of a compound's target is the pivotal event that transforms a chemical curiosity into a potential therapeutic agent.

Part 1: In Silico Target Prediction: Building the Hypothesis

Before committing to resource-intensive wet lab experiments, computational (in silico) methods provide a cost-effective and rapid means to generate an educated, prioritized list of potential protein targets.[4][5] This "target fishing" or "target prediction" approach leverages vast databases of known ligand-target interactions to predict the most probable partners for our query molecule.[4]

Causality Behind the In Silico Approach

The fundamental principle is "guilt by association." We assume that molecules with similar structures or chemical properties are likely to bind to similar proteins. By systematically comparing our query compound to databases of molecules with known targets, we can infer its potential interactome. This step is crucial for focusing subsequent experimental efforts on the most plausible target classes, such as kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes.

Methodologies for Target Prediction
  • Ligand-Based Similarity Searching: This is the most direct method. The 2D or 3D structure of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is used to search databases like ChEMBL, PubChem, and BindingDB for known compounds with high structural similarity. Publicly available servers like SwissTargetPrediction or TargetHunter utilize algorithms (e.g., Tanimoto coefficient) to quantify this similarity and return a ranked list of probable targets.[6]

  • Pharmacophore Modeling: This approach abstracts the key chemical features (pharmacophore) required for binding to a specific target—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The pharmacophore of our query compound can be generated and used to screen 3D databases of protein binding sites to find complementary partners.

  • Inverse/Reverse Docking: In this structure-based method, instead of docking a library of compounds to one target, we dock one compound (our query) against a library of protein structures (e.g., from the Protein Data Bank).[5][7] The proteins are then ranked based on the predicted binding energy, with lower energies suggesting more favorable interactions.[5]

Data Presentation: Hypothetical In Silico Prediction Results

The output of these methods should be consolidated into a ranked list to guide experimental design.

RankPredicted TargetTarget ClassPrediction MethodConfidence ScoreRationale for Prioritization
1p38 Mitogen-Activated Protein Kinase (MAPK14)KinaseSimilarity Search, Docking0.85High structural similarity to known kinase inhibitors.
2Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)Pharmacophore, Docking0.78Thiazole derivatives are known anti-inflammatory agents.
3Bromodomain-containing protein 4 (BRD4)Epigenetic ReaderSimilarity Search0.72Phenyl-thiazole scaffold present in some BRD inhibitors.
4Adenosine A2A receptorGPCRDocking0.65Favorable predicted binding pose in receptor pocket.
Visualization: In Silico Target Prediction Workflow

InSilico_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Compound 4-(3-Bromophenyl)-2-methyl-1,3-thiazole Similarity Ligand Similarity (e.g., SwissTargetPrediction) Compound->Similarity Query Structure Pharmacophore Pharmacophore Screening Compound->Pharmacophore Query Structure Docking Inverse Docking (vs. PDB Library) Compound->Docking Query Structure TargetList Prioritized List of Potential Targets Similarity->TargetList Generate & Rank Predictions Pharmacophore->TargetList Generate & Rank Predictions Docking->TargetList Generate & Rank Predictions

Caption: Workflow for computational target prediction.

Part 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, they are not proof. Unbiased experimental approaches are essential to identify interacting proteins directly from a complex biological milieu (e.g., cell lysates or intact cells) without preconceived notions of the target.[3] These methods are the gold standard for novel target discovery.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: AC-MS is a classic and powerful technique for isolating binding partners.[8] The core principle is to use the small molecule as "bait" to "fish" for its target protein(s).[9] Success hinges on correctly synthesizing an affinity probe—our compound attached to a solid support (like agarose beads) via a linker. The key is to choose an attachment point on the molecule that does not disrupt its binding to the target. For 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the methyl group could be a potential site for linker attachment, minimizing interference with the phenyl and thiazole rings likely involved in protein interactions.

Trustworthiness: The self-validating aspect of this protocol comes from the competition experiment. A specific interaction will be diminished when the cell lysate is pre-incubated with an excess of the free, unmodified compound. True targets will be present in the pulldown from the probe alone but significantly reduced or absent in the "competed" sample.

Detailed Protocol: Affinity Chromatography-MS

  • Probe Synthesis:

    • Synthesize a derivative of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole with a linker arm (e.g., a short PEG chain ending in a carboxyl group).

    • Covalently attach the linkerized compound to NHS-activated agarose beads. Wash extensively to remove any non-covalently bound probe.

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line like K562) and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).

  • Affinity Pulldown:

    • Divide the lysate into two equal portions. To one portion (Competition), add the free, unmodified compound to a final concentration of 100 µM. To the other (Test), add vehicle (DMSO). Incubate for 1 hour at 4°C.

    • Add the affinity beads to both lysates and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry:

    • Run the eluates on a short SDS-PAGE gel.

    • Excise the entire protein lane, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched in the "Test" sample compared to the "Competition" sample.

Visualization: AC-MS Experimental Workflow

ACMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Affinity Probe (Compound on Bead) Test Incubate Lysate with Probe Probe->Test Compete Incubate Lysate with Probe + Free Compound Probe->Compete Lysate Prepare Cell Lysate Lysate->Test Lysate->Compete Wash Wash Beads Test->Wash Compete->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Result Identify Competed Proteins (Targets) MS->Result

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a revolutionary technique that measures target engagement in its native environment: intact cells or tissues.[10][11] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][12] By heating cell samples to various temperatures, we can create a "melting curve" for a protein of interest. In the presence of a stabilizing ligand, this curve shifts to higher temperatures.[10] This method is invaluable because it confirms that the compound can enter the cell and engage its target in a physiological context.

Trustworthiness: CETSA is inherently self-validating. A dose-dependent thermal shift is strong evidence of specific binding. Furthermore, the development of proteome-wide CETSA (MS-CETSA) allows for an unbiased screen where the thermal stability of thousands of proteins is monitored simultaneously, pinpointing targets that are specifically stabilized by the compound.

Detailed Protocol: MS-CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the test compound (e.g., 10 µM 4-(3-Bromophenyl)-2-methyl-1,3-thiazole) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 64°C). A non-heated sample serves as a control.

    • Cool the samples immediately on ice.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 min).

  • Protein Preparation and MS Analysis:

    • Collect the supernatant (soluble fraction) from each temperature point for both vehicle and compound-treated groups.

    • Prepare proteins for mass spectrometry (e.g., via tryptic digestion and TMT labeling for quantification).

    • Analyze samples by LC-MS/MS.

  • Data Analysis:

    • For each identified protein, plot the relative amount remaining in the soluble fraction as a function of temperature.

    • Identify proteins whose melting curves show a significant shift to higher temperatures in the compound-treated samples compared to the vehicle-treated samples. These are the direct targets.

Visualization: CETSA Principle

CETSA_Principle cluster_setup Setup cluster_process Process cluster_result Result Cells Intact Cells Vehicle Vehicle (DMSO) Cells->Vehicle Treat Compound Test Compound Cells->Compound Treat Heat Apply Heat Gradient (e.g., 40-64°C) Vehicle->Heat Compound->Heat Separate Separate Soluble & Aggregated Proteins Heat->Separate Plot Plot Protein Abundance vs. Temperature Separate->Plot Shift Stabilized Target Shows Thermal Shift Plot->Shift

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Target Validation and Mechanism of Action (MoA) Elucidation

Identifying a protein "hit" from an unbiased screen is a major milestone, but it must be rigorously validated. Validation confirms the direct interaction, quantifies the binding affinity, and demonstrates a functional consequence in a biological context.[13]

Pillar 1: Confirming the Direct Interaction (Biochemical & Biophysical Assays)

Expertise & Experience: Once a top candidate protein is identified (e.g., p38 MAPK from our hypothetical screen), the first step is to prove it binds directly to the compound. This requires producing the purified protein, typically through recombinant expression in E. coli or insect cells. With pure protein in hand, we can use a suite of biophysical techniques. Surface Plasmon Resonance (SPR) is the gold standard for this.[14][15] It provides real-time, label-free measurement of binding kinetics (how fast the compound binds and unbinds) and affinity (how tightly it binds).[14][16]

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Covalently immobilize the purified recombinant target protein (e.g., p38 MAPK) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Prepare a serial dilution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface, starting with the lowest concentration. Include a buffer-only (zero compound) injection for baseline subtraction.

    • Monitor the change in refractive index in real-time, which is proportional to the amount of compound binding to the immobilized protein. This generates a sensorgram.[14]

  • Data Fitting and Analysis:

    • After each injection, allow the compound to dissociate. Regenerate the chip surface if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a tighter binding interaction.

Pillar 2: Demonstrating Functional Consequence (Cell-Based Assays)

Expertise & Experience: Showing that the compound binds a target is not enough; we must show that this binding matters. If p38 MAPK is the true target, then treating cells with our compound should modulate the p38 signaling pathway. A critical experiment is to measure the phosphorylation of a known downstream substrate, such as MAPK-activated protein kinase 2 (MK2). A specific p38 inhibitor should decrease the levels of phosphorylated MK2 (p-MK2) in a dose-dependent manner.

Trustworthiness: The link between target engagement and functional outcome is validated by comparing the compound's potency in the biochemical assay (e.g., KD from SPR) with its potency in the cellular assay (e.g., EC50 for p-MK2 inhibition). A strong correlation between these values (ideally within a 10-fold range) is compelling evidence of on-target activity.

Data Presentation: Target Validation Funnel
StageExperimentPurposeSuccess Criteria
1. Hit Confirmation Surface Plasmon Resonance (SPR)Quantify direct binding affinity (KD)KD < 10 µM
Isothermal Titration Calorimetry (ITC)Orthogonal binding confirmation & thermodynamicsMeasurable binding isotherm
2. Functional Modulation Biochemical Activity Assay (e.g., Kinase Assay)Measure direct inhibition of target function (IC50)IC50 < 10 µM
3. Cellular Engagement Western Blot for Downstream Substrate (e.g., p-MK2)Confirm target modulation in intact cells (EC50)Dose-dependent decrease in substrate phosphorylation
4. Phenotypic Effect Cell Viability / Cytotoxicity AssayLink target modulation to a cellular phenotypeEC50 (cellular) correlates with EC50 (target engagement)
Visualization: Hypothetical p38 MAPK Signaling Pathway

p38_Pathway cluster_pathway Simplified p38 MAPK Pathway Stress Cellular Stress (UV, Cytokines) MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates HSP27 HSP27 MK2->HSP27 Phosphorylates Response Inflammation, Apoptosis HSP27->Response Compound 4-(3-Bromophenyl) -2-methyl-1,3-thiazole Compound->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by the compound.

Conclusion

The process of identifying and validating a therapeutic target for a novel compound like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a systematic, multi-stage endeavor that forms the bedrock of modern drug discovery. It begins with broad, computational predictions to cast a wide net of possibilities. These hypotheses are then tested using unbiased, proteome-wide experimental methods like AC-MS and CETSA to find direct binding partners in a native biological context. Finally, the top candidates are subjected to a rigorous validation funnel, employing orthogonal biophysical and cell-based assays to confirm direct binding, quantify affinity, and demonstrate a clear, on-target functional consequence. By integrating these pillars of discovery, we can confidently deconvolute the mechanism of action for any bioactive small molecule, paving the way for its development as a next-generation therapeutic.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Islam, M. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Aziz, M. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Molecules. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Aouad, M. R., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archiv der Pharmazie. Available at: [Link]

  • Li, Z., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Spyridon, M., & Ecker, G. F. (2015). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • Parker, C. G., et al. (2025). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. Cell. Available at: [Link]

  • Rogez-Florent, T., et al. (2014). Unbiased binding assays for discovering small-molecule probes and drugs. Journal of Molecular Recognition. Available at: [Link]

  • Bawa, S., & Kumar, S. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Shankaran, D. R., & Miura, N. (2007). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. Available at: [Link]

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  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Singh, S., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. World Journal of Pharmaceutical Research. Available at: [Link]

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4-(3-Bromophenyl)-2-methyl-1,3-thiazole mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Proposed Mechanism of Action Studies for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Authored by: A Senior Application Scientist

Disclaimer: This document is a forward-looking guide intended for research and development professionals. As of the latest literature review, specific mechanism of action studies for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole have not been extensively published. The following guide is therefore a synthesized, expert-driven framework outlining a proposed investigatory path based on the structural alerts of the molecule and the known activities of analogous compounds.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. The compound 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is an intriguing small molecule whose pharmacological profile remains to be elucidated. Its structure, featuring a substituted phenyl ring attached to a methylthiazole core, suggests potential interactions with various biological targets. This guide provides a comprehensive, technically-grounded roadmap for researchers to systematically investigate its mechanism of action, from initial target hypothesis generation to in-depth cellular pathway analysis.

Part 1: Structural Analysis and Target Hypothesis Generation

The structure of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole presents several key features that can inform the generation of initial hypotheses regarding its potential biological targets.

  • Thiazole Ring: This five-membered heterocyclic ring is a common motif in pharmacologically active compounds, known to participate in hydrogen bonding, and pi-stacking interactions with protein targets.

  • Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond acceptor and its lipophilicity can facilitate membrane permeability.

  • Methyl Group: The 2-methyl substitution can impact the steric and electronic properties of the thiazole ring, potentially influencing target binding affinity and selectivity.

Based on these structural features and the known pharmacology of similar molecules, we can hypothesize several potential target classes for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Hypothesized Target Classes:
  • Kinase Inhibitors: The thiazole ring is a common scaffold in many kinase inhibitors.

  • Nuclear Receptor Modulators: The overall structure bears some resemblance to scaffolds known to interact with nuclear receptors.

  • Enzyme Inhibitors: The heterocyclic nature of the compound suggests potential for interaction with the active sites of various enzymes.

Part 2: Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to identify and validate the biological target(s) of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. The following experimental workflow is proposed:

Workflow Diagram: Target Identification and Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Analysis A Compound Synthesis & QC B Phenotypic Screening (e.g., Cell Viability Assays) A->B C Broad Target Panel Screening (e.g., Kinase Panel) A->C D Affinity-Based Methods (e.g., Chemical Proteomics) B->D E Genetic Methods (e.g., CRISPR/Cas9 Screens) B->E F Biochemical Assays (e.g., IC50 Determination) D->F H Target Knockdown/Knockout Studies E->H G Cellular Target Engagement Assays (e.g., CETSA) F->G I Phosphoproteomics G->I J Transcriptomics (RNA-seq) G->J K Signaling Pathway Elucidation I->K J->K

Caption: A four-phase workflow for target identification and validation.

Detailed Experimental Protocols

1.1. Phenotypic Screening: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (e.g., 0.1 nM to 100 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

1.2. Broad Target Panel Screening (Example: Kinase Panel)

  • Objective: To identify potential kinase targets through a broad in vitro screening panel.

  • Protocol:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

    • The results are reported as percent inhibition relative to a control.

    • "Hits" are identified as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).

2.1. Chemical Proteomics

  • Objective: To identify the direct binding partners of the compound in a cellular context.

  • Protocol:

    • Synthesize a derivative of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole with an affinity tag (e.g., biotin) attached via a suitable linker.

    • Incubate the affinity probe with cell lysate.

    • Capture the probe-protein complexes using streptavidin-coated beads.

    • Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).

3.1. Biochemical Assays: IC50 Determination

  • Objective: To determine the potency of the compound against the purified target protein identified in Phase 2.

  • Protocol (Example: Kinase Assay):

    • In a 384-well plate, combine the purified kinase, a suitable substrate, and ATP.

    • Add a serial dilution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

    • Plot the dose-response curve and calculate the IC50 value.

3.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells.

  • Protocol:

    • Treat cells with the compound or vehicle control.

    • Heat the cells at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

4.1. Phosphoproteomics

  • Objective: To identify downstream signaling pathways affected by the compound's interaction with its target (particularly if the target is a kinase).

  • Protocol:

    • Treat cells with the compound at a concentration near its cellular IC50.

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

    • Analyze the phosphopeptide-enriched samples by LC-MS/MS to identify and quantify changes in protein phosphorylation.

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical Screening Results
Cell LineIC50 (µM)
HeLa5.2
A5498.1
MCF712.5
Table 2: Hypothetical Kinase Panel "Hits" (>75% Inhibition at 10 µM)
Kinase Target% Inhibition
Kinase A92%
Kinase B85%
Kinase C78%

Part 4: Proposed Signaling Pathway

Based on the hypothetical identification of "Kinase A" as a primary target, a potential downstream signaling pathway can be proposed and investigated.

Diagram: Hypothetical Signaling Pathway

G A 4-(3-Bromophenyl)-2-methyl-1,3-thiazole B Kinase A A->B Inhibition D Phospho-Substrate Y B->D Phosphorylation C Substrate Y C->D E Downstream Signaling (e.g., Proliferation, Survival) D->E

Caption: Proposed inhibitory action on a hypothetical signaling pathway.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the elucidation of the mechanism of action of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. By combining phenotypic screening, target identification technologies, biochemical and cellular validation assays, and pathway analysis, researchers can build a comprehensive understanding of this novel compound's pharmacological properties. This, in turn, will be crucial for any future drug development efforts.

References

Due to the lack of specific literature on 4-(3-Bromophenyl)-2-methyl-1,3-thiazole's mechanism of action, this reference list provides authoritative sources for the methodologies described in this guide.

  • MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Kinase Screening: Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Chemical Proteomics: Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 795, 139-158. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Phosphoproteomics: Olsen, J. V., et al. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635-648. [Link]

Strategic In Silico ADME/Tox Prediction for Thiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of thiazole-containing compounds. Moving beyond a mere procedural checklist, this document elucidates the causal reasoning behind methodological choices, establishing a self-validating system for early-stage risk assessment and candidate prioritization.

The Thiazole Scaffold: A Privileged Structure Mandating Proactive Profiling

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of commercially available drugs, including the vitamin Thiamine (Vitamin B1), the antiretroviral Ritonavir, and the anti-inflammatory agent Meloxicam.[2]

However, the very features that make thiazoles attractive—such as their metabolic susceptibility and potential for off-target interactions—necessitate a rigorous and early assessment of their pharmacokinetic and toxicological properties. Late-stage failures due to poor ADME or unforeseen toxicity are a primary cause of attrition in the drug development pipeline, resulting in significant financial and temporal losses.[3] In silico modeling provides a rapid, cost-effective, and ethically responsible first pass to identify and mitigate these liabilities long before a compound is synthesized.[3][4]

The Methodological Arsenal: Pillars of In Silico Prediction

A robust in silico ADME/Tox assessment is not reliant on a single algorithm but on the convergence of evidence from multiple computational methods. Each approach offers a different perspective, and their collective outputs provide a more reliable and nuanced profile.

  • Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical constructs that correlate physicochemical properties or structural features (descriptors) of molecules with their biological activity or a specific ADME/Tox endpoint.[5][6] These data-driven models are trained on large sets of experimental data and are powerful tools for predicting properties like toxicity for novel compounds that fall within their applicability domain.[5]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic, multi-compartment models that simulate the ADME processes of a drug within a virtual organism.[7] By integrating in vitro data and in silico predictions, PBPK can forecast a compound's concentration-time profile in various tissues, predict drug-drug interactions (DDIs), and extrapolate findings across different species and patient populations.[7]

  • Molecular Docking and Dynamics: These structure-based methods are crucial for predicting potential toxicities arising from off-target interactions. Docking predicts the binding pose of a thiazole compound within the active site of a protein (e.g., a metabolic enzyme like Cytochrome P450 or a toxicity-related target like the hERG potassium channel).[2][8] Molecular dynamics (MD) simulations can then validate the stability of this binding over time.[9]

  • Knowledge-Based Expert Systems: These systems utilize a set of structural rules derived from known toxicophores and metabolic pathways to flag potential liabilities.[5] They are invaluable for identifying well-characterized risks, such as structural alerts for mutagenicity.

A Validated Workflow for Comprehensive Profiling

The following section details a step-by-step workflow designed to generate a holistic and trustworthy ADME/Tox profile for novel thiazole compounds. This process emphasizes a tiered approach, beginning with broad filters and progressing to more computationally intensive analyses for promising candidates.

Diagram 1: Overall In Silico ADME/Tox Workflow

ADMET_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core ADME/Tox Prediction cluster_2 Phase 3: Advanced Analysis & Decision Compound Thiazole Candidate (2D/3D Structure) PhysChem Physicochemical Profiling & Drug-Likeness Filters Compound->PhysChem SMILES/SDF Input ADME ADME Prediction (Absorption, Distribution, Metabolism) PhysChem->ADME Tox Toxicity Prediction (Mutagenicity, hERG, etc.) PhysChem->Tox Integration Data Integration & Weight of Evidence ADME->Integration Tox->Integration Advanced Advanced Modeling (QSAR, PBPK, MD) Integration->Advanced For high-priority candidates Decision Prioritization & Go/No-Go Decision Integration->Decision Advanced->Decision Toxicity_Assessment Start Prioritized Thiazole Compound QSAR_Tox QSAR Models (e.g., Mutagenicity, Carcinogenicity) Start->QSAR_Tox DB_Check Toxicogenomics DB Check (e.g., CTD) Start->DB_Check Docking Off-Target Docking (e.g., hERG, Nuclear Receptors) Start->Docking WoE Weight of Evidence Assessment QSAR_Tox->WoE DB_Check->WoE Docking->WoE

Experimental Protocol 2: Building a Predictive QSAR Model

Objective: To develop a focused QSAR model to predict a key property (e.g., 5-Lipoxygenase inhibition) for a series of thiazole derivatives, enabling the design of more potent and selective compounds. [6] 1. Data Set Preparation:

  • Step 1.1: Curate a dataset of at least 25-30 thiazole compounds with experimentally determined activity values (e.g., IC₅₀) for the endpoint of interest. * Step 1.2: Convert activity values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more normal data distribution.
  • Step 1.3: Divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation. [6] 2. Descriptor Calculation:
  • Step 2.1: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred (a Python library). These descriptors quantify the structural features of the molecules.

3. Model Building (Multiple Linear Regression - MLR):

  • Step 3.1: Using statistical software (e.g., R, Python with scikit-learn), employ a feature selection algorithm on the training set to identify a small subset of descriptors that have the highest correlation with the pIC₅₀ values.
  • Step 3.2: Construct an MLR model using the selected descriptors as independent variables and pIC₅₀ as the dependent variable. The resulting model will be an equation of the form: pIC₅₀ = c₀ + c₁Desc₁ + c₂Desc₂ + ...

4. Model Validation:

  • Step 4.1 (Internal Validation): Assess the model's performance on the training set using statistical metrics like the coefficient of determination (R²; should be > 0.6) and the Root Mean Square Error (RMSE). Perform cross-validation (e.g., leave-one-out) to check for robustness.
  • Step 4.2 (External Validation): Use the developed model to predict the pIC₅₀ values for the compounds in the test set. Calculate the predictive R² (R²_pred; should be > 0.5) to confirm the model's ability to generalize to new compounds.
  • Step 4.3 (Applicability Domain): Define the chemical space in which the model's predictions are reliable, for instance, by using a Williams plot.

Trustworthiness and Self-Validation: The Final Word

The power of in silico prediction lies not in generating a single, definitive answer, but in building a multi-faceted risk profile. The protocols described here are designed as a self-validating system. A prediction from a QSAR model, for instance, should be cross-referenced with alerts from an expert system and, if possible, rationalized through molecular docking. [10]Discrepancies between models are not failures; they are crucial data points that highlight areas of uncertainty, guiding the design of specific, hypothesis-driven in vitro experiments.

This integrated approach, grounded in authoritative methodologies and a weight-of-evidence philosophy, transforms in silico ADME/Tox from a simple filtering exercise into a strategic tool. It empowers researchers to make more informed decisions, design better molecules, and ultimately, increase the probability of success in the complex journey of drug discovery.

References

  • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Source: ACS Omega URL: [Link]

  • Title: Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Source: PubMed Central (PMC) URL: [Link]

  • Title: Open access in silico tools for drug likeness analysis, toxicity, ADME properties and molecular docking studies. Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Source: MDPI URL: [Link]

  • Title: Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Source: ResearchGate URL: [Link]

  • Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates. Source: PubMed URL: [Link]

  • Title: In silico toxicology protocols. Source: PubMed Central (PMC) URL: [Link]

  • Title: Molecular Docking/Dynamic Simulations and ADME-TOX-Based Analysis of Phthalimido-1,3-Thiazole Derivatives as BCR-ABL Inhibitors. Source: MDPI URL: [Link]

  • Title: Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Source: PubMed Central (PMC) URL: [Link]

  • Title: Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. Source: PubMed Central (PMC) URL: [Link]

  • Title: 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. Source: LACCEI.org URL: [Link]

  • Title: The Comparative Toxicogenomics Database: update 2019. Source: ResearchGate URL: [Link]

  • Title: 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Source: ACS Publications URL: [Link]

  • Title: In Vitro and in Silico Identification and Characterization of Thiabendazole as a Mechanism-Based Inhibitor of CYP1A2 and Simulation of Possible Pharmacokinetic Drug-Drug Interactions. Source: ResearchGate URL: [Link]

  • Title: ADME Toxicity - Directory of in silico Drug Design tools. Source: Click2Drug URL: [Link]

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  • Title: SwissADME. Source: Swiss Institute of Bioinformatics URL: [Link]

  • Title: Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Source: ResearchGate URL: [Link]

  • Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Source: PubMed Central (PMC) URL: [Link]

  • Title: Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib. Source: Frontiers in Pharmacology URL: [Link]

  • Title: QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. Source: RHAZES: Green and Applied Chemistry URL: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Disubstituted Thiazoles for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

The 2,4-disubstituted thiazole motif is a cornerstone in contemporary drug discovery, celebrated for its versatile biological activity and synthetic accessibility.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The remarkable therapeutic potential of these compounds is not solely a function of their core structure but is intricately modulated by the physicochemical properties imparted by the substituents at the 2 and 4 positions.[6]

For researchers, scientists, and drug development professionals, a profound understanding of these properties—lipophilicity, ionization, solubility, and metabolic stability—is paramount. These characteristics govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive exploration of the key physicochemical properties of 2,4-disubstituted thiazoles, offering both theoretical insights and practical, field-proven experimental and computational methodologies. Our objective is to equip you with the knowledge to rationally design and optimize thiazole-based drug candidates with enhanced efficacy and safety profiles.

Chapter 1: Lipophilicity (LogP/LogD) - The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like many thiazole derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.

The substituents at the C2 and C4 positions of the thiazole ring are the primary drivers of its lipophilicity. The addition of non-polar, aliphatic, or aromatic groups will increase LogP, whereas the incorporation of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) will decrease it.[7] For instance, in a series of antitrypanosomal 2,4-disubstituted arylthiazoles, the presence of a bulky, lipophilic adamantane moiety was a key structural feature.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a delicate balance must be achieved.

Data Presentation: Lipophilicity of Representative 2,4-Disubstituted Thiazoles
Compound IDR2 SubstituentR4 SubstituentLogP (Calculated)Biological Activity
A PhenylMethyl2.8Anticonvulsant
B 4-ChlorophenylMethyl3.5Anticonvulsant
C Adamant-1-yl-phenylEthylamine5.2Antitrypanosomal
D BenzylMethyl3.1Antiproliferative
E CyclohexylMethyl3.9Antiproliferative

Note: LogP values are estimations and can vary based on the calculation algorithm and experimental conditions.

Experimental Protocols for LogP/LogD Determination

1. Shake-Flask Method (OECD Guideline 107)

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

  • Step 1: Preparation. Prepare a stock solution of the thiazole derivative in the solvent in which it is more soluble (n-octanol or water). The concentration should be such that it can be accurately measured by UV-Vis spectroscopy or LC-MS.

  • Step 2: Partitioning. In a glass vial, combine a precise volume of n-octanol and water (pre-saturated with each other for 24 hours). Add a small aliquot of the stock solution.

  • Step 3: Equilibration. Seal the vial and shake vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Step 4: Phase Separation. Centrifuge the vial to ensure complete separation of the octanol and water phases.

  • Step 5: Quantification. Carefully withdraw an aliquot from each phase and determine the concentration of the thiazole derivative using a suitable analytical method (e.g., UV-Vis or LC-MS).

  • Step 6: Calculation. Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Water]). For LogD, use a buffered aqueous phase at the desired pH.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a faster, higher-throughput method that correlates a compound's retention time on a non-polar stationary phase with its LogP.

  • Step 1: System Setup. Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Step 2: Calibration. Inject a series of standard compounds with known LogP values and record their retention times.

  • Step 3: Sample Analysis. Inject the thiazole derivative and record its retention time.

  • Step 4: Calculation. Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogP from the calibration curve.

Computational Prediction of LogP

Numerous software packages and online servers can predict LogP based on a molecule's structure. These tools often use fragment-based or property-based methods.[9][10]

  • Fragment-based methods (e.g., cLogP): These algorithms dissect the molecule into structural fragments and sum the known lipophilicity contributions of each fragment.

  • Property-based methods (e.g., ALOGPs): These use topological descriptors and neural networks trained on large datasets of experimentally determined LogP values.[10]

It is crucial to remember that these are predictions and should ideally be confirmed experimentally, especially for novel scaffolds.[10]

Chapter 2: Ionization (pKa) - The Key to Solubility and Receptor Interaction

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For drug candidates, pKa is a critical parameter as the ionization state affects solubility, permeability, and the ability to interact with the target protein. The thiazole ring itself is a weak base, with the nitrogen at position 3 being the primary site of protonation. The pKa of the thiazole nucleus can be significantly influenced by the electronic properties of the substituents at the C2 and C4 positions.[11]

Electron-donating groups (e.g., alkyl, alkoxy) will increase the basicity of the thiazole nitrogen (higher pKa), while electron-withdrawing groups (e.g., nitro, cyano) will decrease its basicity (lower pKa).[6] Furthermore, if the substituents themselves are ionizable (e.g., an amino or carboxylic acid group), the molecule will have multiple pKa values, which must be considered. For example, the protonation of an aliphatic amine side chain on a 2,4-disubstituted thiazole was found to be essential for its biological activity.[8]

Experimental Protocols for pKa Determination

1. Potentiometric Titration

This is a highly accurate method for determining pKa.[12]

  • Step 1: Sample Preparation. Dissolve a precise amount of the pure thiazole derivative in a suitable solvent (often a water-cosolvent mixture like methanol-water for less soluble compounds).[12]

  • Step 2: Titration. Use a calibrated pH electrode to monitor the pH of the solution. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]

  • Step 3: Data Analysis. Record the pH at incremental additions of the titrant. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[12][14]

2. UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near an ionizable center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[12]

  • Step 1: Spectral Analysis. Prepare a series of buffered solutions across a range of pH values. Add a constant concentration of the thiazole derivative to each buffer.

  • Step 2: Measurement. Record the UV-Vis spectrum for each solution.

  • Step 3: Data Analysis. Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Computational Prediction of pKa

Computational methods for pKa prediction often rely on quantum mechanical calculations to determine the free energy change of the protonation/deprotonation reaction.[11][15] Software like MarvinSketch, ACD/Labs Percepta, and Schrödinger's Jaguar can provide reasonably accurate pKa predictions.[16]

Chapter 3: Aqueous Solubility - A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. The solubility of 2,4-disubstituted thiazoles is governed by a complex interplay between their lipophilicity and their ionization state (pKa). Highly lipophilic compounds tend to have lower aqueous solubility. For ionizable compounds, solubility is pH-dependent, generally being lowest at the isoelectric point and increasing as the molecule becomes charged.

Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery for rapid screening.[17][18]

  • Step 1: Stock Solution. Prepare a high-concentration stock solution of the thiazole derivative in dimethyl sulfoxide (DMSO).

  • Step 2: Dilution. Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Step 3: Equilibration and Detection. Shake the mixture for a short period (e.g., 1-2 hours). The formation of a precipitate indicates that the solubility limit has been exceeded. The concentration in the supernatant after filtration or centrifugation is then measured, often by nephelometry, UV-Vis, or LC-MS.[17]

2. Thermodynamic Solubility Assay

This method measures the true equilibrium solubility and is considered more accurate, though lower-throughput.[19][20][21]

  • Step 1: Sample Preparation. Add an excess of the solid (crystalline) thiazole derivative to a vial containing an aqueous buffer.

  • Step 2: Equilibration. Shake the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Step 3: Quantification. Filter the suspension to remove the undissolved solid. Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[20]

Chapter 4: Metabolic Stability - Predicting In Vivo Half-life

The metabolic stability of a drug candidate is a measure of its susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver.[22] A compound that is rapidly metabolized will have a short half-life and may require frequent dosing. The thiazole ring itself can be a site of metabolism.

Quantum chemical studies have shown that thiazole-containing drugs can be metabolized by CYPs to form reactive metabolites, such as epoxides or S-oxides.[22] These reactive species can potentially lead to toxicity. The presence of an amino group on the thiazole ring can facilitate these metabolic pathways.[22] Therefore, understanding the metabolic fate of a 2,4-disubstituted thiazole is crucial for optimizing its pharmacokinetic profile and avoiding potential safety issues.

Experimental Protocol for Metabolic Stability Determination

In Vitro Liver Microsomal Stability Assay

This is the most common in vitro method to assess Phase I metabolic stability.[23][24][25]

  • Step 1: Incubation Mixture. Prepare an incubation mixture containing liver microsomes (from human or other species), the thiazole derivative, and a buffer solution in a microplate well.[23]

  • Step 2: Reaction Initiation. Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[23]

  • Step 3: Time-course Sampling. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]

  • Step 4: Analysis. Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Step 5: Data Analysis. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the rate of elimination. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Chapter 5: Integrated Physicochemical Profiling Workflow

The optimization of a 2,4-disubstituted thiazole from a hit to a clinical candidate requires a multi-parameter approach where physicochemical properties are continuously monitored and refined alongside biological activity. Below is a representative workflow.

Caption: Integrated workflow for physicochemical property assessment in a drug discovery project.

Conclusion

The 2,4-disubstituted thiazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new medicines. Success in this endeavor, however, hinges on a disciplined and insightful approach to managing the physicochemical properties of these molecules. By integrating the computational and experimental protocols outlined in this guide, drug discovery teams can make more informed decisions, accelerate the design-make-test-analyze cycle, and ultimately increase the probability of advancing safe and effective thiazole-based therapies to the clinic. The interplay between structure, physicochemical properties, and biological activity is complex, but a systematic and proactive profiling strategy is the key to unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

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Methodological & Application

Synthesis Protocol for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a prominent heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a privileged scaffold in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The 2,4-disubstituted thiazole core, in particular, serves as a versatile template for the development of targeted therapeutics. This guide provides a comprehensive, field-proven protocol for the synthesis of a specific analogue, 4-(3-bromophenyl)-2-methyl-1,3-thiazole, a valuable building block for further chemical exploration and drug development endeavors.

Retrosynthetic Analysis and Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This robust reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, 4-(3-bromophenyl)-2-methyl-1,3-thiazole, the retrosynthetic disconnection points to two key starting materials: 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide.

The synthesis is therefore designed as a two-step process:

  • α-Bromination of 3'-Bromoacetophenone: Preparation of the requisite α-haloketone intermediate.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromoketone with thioacetamide to yield the final product.

This approach is favored for its high yields and the ready availability of the starting materials.

Experimental Protocols

PART 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethan-1-one (Intermediate A)

This procedure outlines the α-bromination of 3'-bromoacetophenone.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3'-Bromoacetophenone199.045.0 g25.1
Bromine (Br₂)159.811.3 mL25.1
Glacial Acetic Acid60.0550 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g (25.1 mmol) of 3'-bromoacetophenone in 50 mL of glacial acetic acid.

  • Addition of Bromine: From the dropping funnel, add 1.3 mL (25.1 mmol) of bromine dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

  • Work-up: Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water with constant stirring.

  • Product Isolation: The crude 2-bromo-1-(3-bromophenyl)ethan-1-one will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Purification: Recrystallize the crude product from ethanol to afford pure 2-bromo-1-(3-bromophenyl)ethan-1-one as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Expected Yield: 80-85%.

PART 2: Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (Target Compound)

This part details the Hantzsch thiazole synthesis to form the final product.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-1-(3-bromophenyl)ethan-1-one277.945.0 g18.0
Thioacetamide75.131.35 g18.0
Ethanol (95%)46.0775 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (18.0 mmol) of 2-bromo-1-(3-bromophenyl)ethan-1-one and 1.35 g (18.0 mmol) of thioacetamide.

  • Solvent Addition: Add 75 mL of 95% ethanol to the flask.

  • Reflux: Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using TLC (hexane:ethyl acetate, 7:3).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases to neutralize the hydrobromic acid formed during the reaction.

  • Product Precipitation: The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-(3-bromophenyl)-2-methyl-1,3-thiazole as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 75-80%.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Hantzsch_Mechanism Thioacetamide Thioacetamide SN2_Intermediate S-Alkylated Intermediate Thioacetamide->SN2_Intermediate Nucleophilic attack by Sulfur AlphaBromoKetone 2-Bromo-1-(3-bromophenyl)ethan-1-one AlphaBromoKetone->SN2_Intermediate Enethiol_Tautomer Enethiol Tautomer SN2_Intermediate->Enethiol_Tautomer Tautomerization Cyclization_Intermediate Cyclization Intermediate (Hemiaminal) Enethiol_Tautomer->Cyclization_Intermediate Intramolecular Nucleophilic Attack Dehydration_Product Dihydrothiazole Derivative Cyclization_Intermediate->Dehydration_Product Dehydration Final_Product 4-(3-Bromophenyl)-2-methyl-1,3-thiazole Dehydration_Product->Final_Product Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow Visualization

The overall experimental process can be visualized as a streamlined workflow.

Experimental_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Cyclization Start1 3'-Bromoacetophenone React1 React with Bromine in Acetic Acid Start1->React1 Workup1 Quench with Water & Filter React1->Workup1 Purify1 Recrystallize from Ethanol Workup1->Purify1 Intermediate Intermediate A: 2-Bromo-1-(3-bromophenyl)ethan-1-one Purify1->Intermediate React2 React with Intermediate A in Ethanol (Reflux) Intermediate->React2 Start2 Thioacetamide Start2->React2 Workup2 Neutralize with NaHCO3 & Filter React2->Workup2 Purify2 Recrystallize from Ethanol Workup2->Purify2 FinalProduct Final Product: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole Purify2->FinalProduct

Sources

Anticancer screening assays for novel thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Anticancer Screening Assays for Novel Thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Strategy for Evaluating the Anticancer Potential of Novel Thiazole Derivatives

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including several potent anticancer agents like Dasatinib and Ixabepilone.[1] Thiazole derivatives exhibit a remarkable diversity of pharmacological activities, frequently acting as inhibitors of key cellular processes such as cell proliferation, apoptosis, and angiogenesis.[2][3][4] Their structural versatility allows for extensive chemical modification, making them a fertile ground for the discovery of next-generation targeted cancer therapeutics.[5]

This guide provides a comprehensive, field-tested framework for the systematic evaluation of novel thiazole derivatives, moving from broad-based cytotoxicity screening to detailed mechanistic and target-specific investigations. The causality behind each methodological choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence. Our approach is designed as a self-validating system, incorporating essential controls and decision-making waypoints to ensure the robust identification and characterization of promising lead compounds.

The overall screening cascade is visualized below, outlining the progression from primary assays to more focused secondary and tertiary investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification Cytotoxicity In Vitro Cytotoxicity Assays (MTT / SRB) Determine IC50 Values Decision1 Identify 'Hit' Compounds (Potent & Selective) Cytotoxicity->Decision1 Apoptosis Apoptosis Induction (Annexin V / Caspase Activity) Decision2 Characterize Mechanism of Action (MoA) Apoptosis->Decision2 CellCycle Cell Cycle Analysis (PI Staining) CellCycle->Decision2 Kinase Kinase Inhibition Assay (e.g., VEGFR-2) End Lead Candidate Kinase->End Tubulin Tubulin Polymerization Assay Tubulin->End Start Novel Thiazole Derivatives Library Start->Cytotoxicity Decision1->Apoptosis If Cytotoxic Decision1->CellCycle If Cytostatic Decision2->Kinase Based on Structural Homology or MoA Data Decision2->Tubulin Based on Structural Homology or MoA Data G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway Hit Hit Compound (from Primary Screen) Treatment Treat Cells with ~IC50 and 2x IC50 Concentrations Hit->Treatment AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3/7 Glo Assay (Plate Reader) Treatment->Caspase CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->CellCycle MoA Determine Mechanism of Action AnnexinV->MoA Caspase->MoA CellCycle->MoA

Sources

Application Note: Evaluating the Efficacy of Thiazole Compounds Against Microbial and Fungal Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The rise of antimicrobial resistance (AMR) constitutes a paramount threat to global public health, necessitating the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1][2] In this landscape, heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a highly promising class of molecules.[3][4][5] The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a key pharmacophore in several clinically approved drugs and a foundational structure in the development of new antimicrobials.[2][3]

The efficacy of thiazole derivatives is often attributed to their amphiphilic nature, possessing both hydrophobic and hydrophilic regions.[1] This characteristic facilitates their penetration into microbial cell membranes, a critical first step for exerting their biological activity.[1] Once embedded, these compounds can disrupt membrane integrity, leading to cytoplasm leakage and eventual cell death.[1] This guide provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial and antifungal activities of novel thiazole compounds, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Putative Mechanisms of Action

Understanding the potential mechanisms of action is crucial for interpreting susceptibility data and guiding further drug development. Thiazole derivatives exhibit diverse modes of action against bacteria and fungi.

  • Antifungal Activity: The primary mechanism for many azole-based compounds, including thiazoles, involves the disruption of fungal cell membrane synthesis.[6] They specifically inhibit the enzyme cytochrome P450 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the concurrent accumulation of toxic sterol precursors compromise membrane fluidity and permeability, ultimately leading to fungal cell death.[7] Some thiazoles may also directly target the fungal cell wall.[6][8]

  • Antibacterial Activity: The antibacterial mechanisms are more varied. Some thiazole compounds act by disrupting the proton motive force across the bacterial cell membrane, which collapses the electrochemical gradient necessary for ATP synthesis and transport processes.[3] Other derivatives have been shown to inhibit essential enzymes involved in bacterial growth and metabolism, such as β-ketoacyl-acyl-carrier protein synthase III, a key enzyme in fatty acid biosynthesis.[3]

cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme Cytochrome P450 14α-demethylase Lanosterol->Enzyme substrate Ergosterol Ergosterol (Membrane Integrity) Disruption Membrane Disruption & Cell Death Ergosterol->Disruption Enzyme->Ergosterol conversion Thiazole Thiazole Compound Thiazole->Enzyme INHIBITION

Caption: Antifungal mechanism of thiazole compounds via ergosterol synthesis inhibition.

Core Protocols for Antimicrobial Susceptibility Testing (AST)

The following protocols provide standardized methods for determining the in vitro efficacy of thiazole compounds. Adherence to these guidelines ensures reproducibility and comparability of results.

Antibacterial Activity Assessment

Two complementary methods are presented: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of susceptibility.

This method establishes the lowest concentration of a thiazole compound that inhibits the visible growth of a bacterium.[9] It is considered the gold standard for quantitative susceptibility testing.[10]

Causality and Rationale:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has minimal interference with most antibiotics. The cation adjustment (calcium and magnesium) is critical for the proper activity of certain antibiotic classes and ensures inter-laboratory consistency.

  • Inoculum Standardization: The final inoculum density is crucial. Too low a density may overestimate potency, while too high a density can lead to false resistance. Standardization to a 0.5 McFarland standard ensures a consistent starting number of bacteria (approx. 1.5 x 10⁸ CFU/mL).[11]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO). Note: The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).

    • Perform serial two-fold dilutions of the compound in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL, depending on the chosen final volume).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[9]

  • Result Interpretation:

    • The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (turbidity) as observed with the naked eye.[13][14]

A Prepare Thiazole Stock Solution B Serial Dilution in 96-Well Plate A->B E Inoculate Plate (Final Vol: 100µL) B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate (37°C, 18-20h) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the Broth Microdilution MIC determination assay.

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[15][16]

Causality and Rationale:

  • Medium: Mueller-Hinton Agar (MHA) is the standard due to its reproducibility and support for the growth of common pathogens.[15] The agar depth (4 mm) must be consistent, as it affects the rate of drug diffusion.[11]

  • Principle: The compound diffuses from the disk into the agar, creating a concentration gradient.[15] The size of the inhibition zone is influenced by the compound's potency, diffusion rate, and the bacterium's susceptibility.

Step-by-Step Methodology:

  • Plate Preparation:

    • Use MHA plates with a uniform depth of 4 mm.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 3.1.1.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiazole compound.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

    • Include a solvent control disk and a standard antibiotic disk (e.g., Gentamicin) for quality control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

  • Result Interpretation:

    • The zone diameter correlates with the susceptibility of the organism. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires correlation with established MIC breakpoints, which must be developed for novel compounds.[15]

Antifungal Activity Assessment

The broth microdilution method is adapted for fungi, primarily yeasts like Candida albicans and molds like Aspergillus fumigatus, following EUCAST and CLSI guidelines.[6][17][18]

Causality and Rationale:

  • Medium: RPMI-1640 medium buffered with MOPS and supplemented with 2% glucose is the standard for antifungal testing.[18] Standard bacterial media are often unsuitable for fungi. Glucose supplementation supports robust fungal growth.

  • Inoculum: Fungal inoculum preparation is more complex. For yeasts, colonies are suspended and adjusted spectrophotometrically. For molds, conidia are harvested from mature cultures and counted using a hemocytometer to ensure an accurate starting concentration.[18]

  • Endpoint Reading: The MIC endpoint for fungi can be more subjective than for bacteria. It is typically defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the positive control.

Step-by-Step Methodology:

  • Compound and Plate Preparation:

    • Perform serial two-fold dilutions of the thiazole compound in 2X RPMI-1640 medium in a 96-well plate (100 µL per well).

  • Inoculum Preparation (Example for Candida albicans):

    • Grow the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in 0.85% saline and then further in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include positive and negative controls.

    • Incubate the plate at 35°C for 24-48 hours.

  • Result Interpretation:

    • Determine the MIC endpoint visually or spectrophotometrically by identifying the lowest compound concentration that causes a prominent decrease in turbidity compared to the drug-free growth control.

Data Presentation and Interpretation

Results from MIC assays should be summarized in a clear, tabular format to facilitate comparison between different thiazole derivatives and microbial strains.

Table 1: Example MIC Data for Novel Thiazole Compounds

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
THZ-0014328
THZ-0022164
THZ-003>64>6432
Ciprofloxacin0.250.015N/A
FluconazoleN/AN/A1

Data are hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial evaluation of thiazole compounds as potential antimicrobial and antifungal agents. By adhering to standardized methodologies from authoritative bodies like CLSI and EUCAST, researchers can generate reliable and comparable data.[19][20][21][22][23] This systematic approach is the foundational step in the drug development pipeline, enabling the identification of lead compounds with potent activity for further preclinical and clinical investigation.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports. Retrieved from [Link]

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters. Retrieved from EBSCOhost.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). ResearchGate. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. (2025). ResearchGate. (A direct public link is not available for this specific request).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Clinical breakpoint table. (2024). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Some Thiazole Derivatives. (2025). ResearchGate. (A direct public link is not available for this specific request).
  • Disk diffusion test. Wikipedia. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011). National Institutes of Health. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (2025). ResearchGate. (A direct public link is not available for this specific request).
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. (A direct public link is not available for this specific request).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (2010). PubMed. Retrieved from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021). Fungal Infection Trust. Retrieved from [Link]

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Application Notes & Protocols for the Development of Agricultural Fungicides from Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold as a Cornerstone in Modern Fungicide Discovery

The relentless pressure of phytopathogenic fungi on global crop production necessitates a continuous pipeline of novel, effective, and environmentally sound fungicides. Fungal resistance to existing treatments is a growing concern, driving the search for chemical scaffolds that offer new mechanisms of action or can overcome established resistance pathways. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal and agrochemical research.[1][2] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have made it a cornerstone in the design of potent bioactive molecules.[1][2]

Thiazole-based compounds are not new to agriculture. The post-harvest fungicide Thiabendazole and the highly effective oomycete-specific fungicide Ethaboxam are prominent examples of their successful commercialization.[3][4] This guide provides researchers and drug development professionals with a comprehensive framework for the rational design, synthesis, and evaluation of new agricultural fungicides derived from the thiazole core. It moves beyond simple recitation of methods to explain the causality behind experimental choices, providing field-proven insights to accelerate the development timeline.

Section 1: The Fungicide Development Workflow: A Strategic Overview

The path from a chemical concept to a viable agricultural product is a multi-stage process. Each stage functions as a critical filter, designed to identify candidates with the highest potential for success. This workflow ensures that resources are focused on compounds that are not only potent but also possess the broader characteristics required for field application.

Fungicide_Development_Workflow Target_ID Target Identification & MoA Hypothesis Lead_Gen Lead Discovery: Thiazole Synthesis Target_ID->Lead_Gen Design In_Vitro In Vitro Screening: MIC/EC50 Determination Lead_Gen->In_Vitro Test SAR SAR & Lead Optimization In_Vitro->SAR Analyze Data SAR->Lead_Gen Iterate Design In_Vivo In Vivo / Greenhouse Trials SAR->In_Vivo Advance Lead Candidate Candidate Selection In_Vivo->Candidate Validate MoA_Pathway Thiazole Thiazole Fungicide Enzyme Lanosterol 14α-demethylase (CYP51) Thiazole->Enzyme INHIBITS Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Death Cell Death Membrane->Death Disruption Leads To

Caption: Simplified pathway of ergosterol biosynthesis inhibition.

Section 3: Lead Discovery and Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and versatile method for creating a diverse library of thiazole derivatives. [1]It involves the cyclocondensation of an α-haloketone with a thioamide. The choice of these two primary reactants allows for systematic modification of the substituents at the 2, 4, and 5 positions of the thiazole ring, which is the fundamental principle of Structure-Activity Relationship (SAR) studies.

Protocol 1: General Synthesis of a 2,4-Disubstituted Thiazole Derivative

Rationale: This protocol describes a standard Hantzsch synthesis. Ethanol is chosen as a common, effective solvent that facilitates the reaction and precipitation of the product upon completion. The reaction is typically refluxed to ensure it proceeds to completion in a reasonable timeframe. The final product is purified by recrystallization, a standard and cost-effective method for obtaining solid compounds of high purity.

Materials:

  • Substituted α-bromoketone (1.0 eq)

  • Substituted thioamide (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted thioamide (1.0 eq) and dissolve it in a minimal amount of absolute ethanol.

  • Reagent Addition: While stirring, add the substituted α-bromoketone (1.0 eq) to the solution. An immediate reaction or color change may be observed.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation Insight: The disappearance of the starting material spots on the TLC plate indicates the reaction is proceeding towards completion.

  • Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the thiazole hydrobromide salt.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure thiazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 4: Biological Evaluation and Lead Optimization

Once a library of thiazole derivatives is synthesized, it must be screened for antifungal activity. The goal is to identify "hits" and establish a Structure-Activity Relationship (SAR) to guide the design of more potent compounds.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5]It is performed in a 96-well plate format, allowing for high-throughput screening of multiple compounds against various fungal species. Potato Dextrose Broth (PDB) is a common, nutrient-rich medium that supports the growth of a wide range of phytopathogenic fungi. Including both a solvent control (DMSO) and a positive control (a commercial fungicide) is essential for validating the results of each assay plate.

Materials:

  • 96-well microtiter plates

  • Synthesized thiazole compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Cultures of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani, Phytophthora infestans) [6]* Sterile Potato Dextrose Broth (PDB) or other suitable liquid media

  • Spectrophotometer or microplate reader

  • Positive control fungicide (e.g., Azoxystrobin, Ethaboxam)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Grow the fungal culture on an appropriate agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL.

  • Compound Dilution: In the first column of a 96-well plate, add 100 µL of PDB containing the test compound at twice the highest desired final concentration (e.g., 200 µg/mL). All other wells (except the negative control) should contain 50 µL of PDB.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a concentration gradient.

  • Controls:

    • Positive Control: Column 11 should contain a serial dilution of a known commercial fungicide.

    • Negative/Growth Control: Column 12 should contain PDB with the same concentration of DMSO as the test wells, but no compound.

  • Inoculation: Add 50 µL of the prepared fungal inoculum to all wells, bringing the final volume to 100 µL.

  • Incubation: Cover the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible fungal growth. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Structure-Activity Relationship (SAR) Analysis

The data from the in vitro screening is crucial for lead optimization. By comparing the MIC values of structurally related compounds, researchers can deduce which chemical modifications enhance or diminish antifungal activity.

Table 1: Hypothetical SAR Data for a Series of Thiazole Analogs against Botrytis cinerea

Compound IDR1 Group (at C2)R2 Group (at C4)MIC (µg/mL)Rationale for Change
LEAD-01 -CH₃ (Methyl)-C₆H₅ (Phenyl)32Initial lead compound.
OPT-02 -NH₂ (Amino)-C₆H₅ (Phenyl)8Adding a hydrogen bond donor at R1 increases potency.
OPT-03 -NH₂ (Amino)-C₆H₄-Cl (4-Chlorophenyl)2Adding an electron-withdrawing group to the phenyl ring further improves activity.
OPT-04 -NH₂ (Amino)-C₆H₄-OCH₃ (4-Methoxyphenyl)16An electron-donating group at the same position reduces activity compared to the chloro-substituent.
OPT-05 -NH-CH₃ (Methylamino)-C₆H₄-Cl (4-Chlorophenyl)4Increasing the steric bulk at R1 slightly decreases activity compared to the primary amine.

Interpretation: The hypothetical data in Table 1 suggests that a small hydrogen-bond-donating group (like -NH₂) at the R1 position and an electron-withdrawing phenyl ring at the R2 position are critical for high antifungal activity. This insight directs the next round of synthesis to focus on other halogen substitutions on the phenyl ring or exploring different bioisosteres for the amino group. The insertion of different heterocyclic systems can also significantly improve antimicrobial activity. [7]

Section 5: Advancing the Lead Candidate: In Vivo Evaluation

A promising lead with a low MIC value must be tested under more realistic conditions. In vivo assays, typically conducted in a greenhouse, evaluate the compound's ability to protect a host plant from fungal infection.

Key In Vivo Assays:

  • Protective Assay: Plants are treated with the test compound before being inoculated with the fungal pathogen. This tests the compound's ability to prevent infection.

  • Curative Assay: Plants are first inoculated with the pathogen and then treated with the compound after a set period. This tests the compound's ability to stop an existing infection.

  • Systemic Activity Assay: The compound is applied to the soil or a lower leaf, and an upper, untreated leaf is inoculated. If the upper leaf is protected, it indicates the compound is systemic and can move through the plant's vascular system.

These tests provide crucial data on the compound's efficacy, phytotoxicity, and mode of action within a whole-plant system, which are essential for determining its potential as a commercial fungicide. [6]

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • Molecules. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Zhengzhou Delong Chemical Co., Ltd. Thidiazuron TDZ Manufacturers, Suppliers and Factory. Retrieved from [Link]

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105, 7247–7261. Retrieved from [Link]

  • Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1723. Retrieved from [Link]

  • Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(64), 36691-36701. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(10), 2294. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Derecho Fungicide (Ethaboxam 40% SC). BigHaat. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing decomposition of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during storage and troubleshooting common stability-related issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your research material.

Understanding the Stability of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a stable aromatic thiazole ring linked to a bromophenyl group. While generally stable under normal conditions, its long-term stability can be compromised by environmental factors such as temperature, light, and humidity, as well as the chemical environment of solutions.[1] The key to preventing degradation lies in understanding the potential decomposition pathways and implementing appropriate storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-(3-Bromophenyl)-2-methyl-1,3-thiazole?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is a suitable option. For extended storage, refrigeration (2-8 °C) in a sealed, moisture-proof container is recommended. The key is to minimize exposure to moisture, light, and extreme temperatures.

Q2: My 4-(3-Bromophenyl)-2-methyl-1,3-thiazole solution appears to be degrading. What are the likely causes?

A2: Decomposition in solution is most commonly caused by hydrolysis, photodegradation, or oxidation. The thiazole ring can be susceptible to hydrolysis, particularly in alkaline conditions. The bromophenyl group can be prone to photodegradation. If your solvent or other reagents contain oxidizing agents, this can also lead to degradation of the molecule.

Q3: What are the first signs of decomposition I should look for?

A3: Visual indicators can include a change in color of the solid material or solution, or the appearance of precipitate. However, chemical degradation often occurs without visible changes. The most reliable method for detecting decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks.

Q4: Can I use a stock solution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole that has been stored for a while?

A4: It is highly recommended to use freshly prepared solutions for experiments to ensure the accuracy and reproducibility of your results. If you must use an older stock solution, its purity should be verified by an analytical method like HPLC before use.

Q5: Are there any common impurities I should be aware of from the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole?

A5: Yes, impurities can arise from unreacted starting materials or the formation of byproducts during synthesis. Common starting materials for similar compounds include a substituted phenacyl bromide and a thioamide.[2][3] Therefore, residual amounts of these reagents could be present. It is crucial to have a certificate of analysis or to perform your own purity assessment to identify any pre-existing impurities.

Troubleshooting Guide: Investigating and Preventing Decomposition

This guide provides a systematic approach to identifying the cause of degradation and implementing corrective actions.

Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing a loss of compound activity or inconsistent data, it is prudent to investigate the stability of your 4-(3-Bromophenyl)-2-methyl-1,3-thiazole under your specific experimental conditions.

Root Cause Analysis and Corrective Actions:

Potential Cause Explanation Recommended Action
Hydrolysis The thiazole ring can be susceptible to cleavage under certain pH conditions, especially alkaline media.Check the pH of your stock solutions and final assay buffers. If possible, maintain a neutral or slightly acidic pH. For long-term storage of solutions, consider using a buffered system.
Photodegradation Aromatic brominated compounds can be sensitive to light, particularly UV radiation, which can lead to debromination or other radical-mediated reactions.Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Oxidation The thiazole ring and methyl group can be susceptible to oxidation.Ensure that all solvents and reagents are free of peroxides. If necessary, use freshly distilled solvents or those specified as peroxide-free. Avoid introducing air into your stock solutions by purging with an inert gas like nitrogen or argon before sealing.
Thermal Stress Elevated temperatures can accelerate the rate of all degradation pathways.Store stock solutions at appropriate temperatures (e.g., refrigerated or frozen). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Workflow for a Forced Degradation Study

To systematically identify the degradation pathways affecting your compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing the resulting samples by HPLC.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution in Acetonitrile Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Expose aliquots Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose aliquots Photo Photodegradation (UV/Vis light, RT) Stock->Photo Expose aliquots Thermal Thermal Degradation (60°C) Stock->Thermal Expose aliquots HPLC HPLC Analysis Acid->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Base->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Oxidation->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Photo->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) Thermal->HPLC Analyze at time points (e.g., 0, 4, 8, 24h) LCMS LC-MS/MS for Peak Identification HPLC->LCMS Characterize degradants caption Workflow for Forced Degradation Study

Caption: A systematic workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in a suitable organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) or direct sunlight. A control sample should be kept in the dark.

    • Thermal Degradation: Keep a solution of the compound in a suitable solvent at 60°C.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

  • Peak Identification: For any significant degradation peaks observed, use LC-MS/MS to determine their mass and fragmentation patterns to elucidate their structures.[4][5][6]

Issue 2: Presence of Unknown Peaks in the Initial Analysis of the Compound

The presence of unexpected peaks in the HPLC chromatogram of a freshly prepared solution indicates potential impurities from the synthesis or degradation that occurred prior to your use.

Potential Impurity Sources and Identification Workflow

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC Analysis Check_CoA Review Certificate of Analysis for Known Impurities Start->Check_CoA Analyze_SM Analyze Starting Materials (e.g., 3-bromoacetophenone, 2-methyl-1,3-thiazole precursor) Check_CoA->Analyze_SM If not listed LCMS_Analysis LC-MS/MS Analysis of Unknown Peak Check_CoA->LCMS_Analysis If not listed Analyze_SM->LCMS_Analysis If not a starting material Structure_Elucidation Propose Structure based on Mass and Fragmentation LCMS_Analysis->Structure_Elucidation NMR_IR Further Characterization (if necessary) by NMR and IR Structure_Elucidation->NMR_IR End Impurity Identified Structure_Elucidation->End Confident Identification NMR_IR->End caption Workflow for Impurity Identification

Caption: A logical workflow for the identification of unknown impurities.

Analytical Techniques for Purity Assessment and Impurity Identification

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole and detecting degradation products. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a good starting point for method development.[7][8][9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying the molecular weight and fragmentation patterns of unknown impurities or degradation products, which allows for structural elucidation.[4][5][6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any isolated impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Papers. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • 4-(4-bromophenyl)-2-methyl-1,3-thiazole. PubMed. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]

  • An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

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Technical Support Center: Refining Computational Models for Predicting Thiazole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for computational modeling of thiazole bioactivity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of predicting the biological activity of thiazole-containing compounds. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your computational experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common computational approaches for predicting thiazole bioactivity?

A1: The most prevalent computational methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. QSAR models establish a mathematical relationship between the chemical structures of thiazole derivatives and their biological activities.[1][2] Molecular docking predicts the binding orientation and affinity of a thiazole derivative within the active site of a biological target.[3][4][5] Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[6][7][8][9]

Q2: Why is my QSAR model for thiazole derivatives showing poor predictive performance?

A2: Poor QSAR model performance can stem from several factors, including the quality and diversity of your dataset, the choice of molecular descriptors, and the statistical method employed.[10] It is crucial to ensure that your training set of thiazole compounds is structurally diverse and that their biological activity data is accurate and consistent.[2] Additionally, selecting relevant descriptors that capture the key physicochemical properties of the thiazole scaffold and its substituents is critical for building a robust model.[1][10]

Q3: My molecular docking results for a series of thiazole analogs don't correlate with their experimental binding affinities. What could be the reason?

A3: Discrepancies between docking scores and experimental data are a common challenge.[3] Potential reasons include inaccuracies in the protein or ligand structures, improper protonation states, the choice of an unsuitable scoring function, or the inherent flexibility of the thiazole derivatives and the protein active site not being adequately sampled.[3] The thiazole ring itself has specific electronic properties that might not be perfectly captured by all force fields.[11]

Q4: I'm struggling to generate a meaningful pharmacophore model for my active thiazole compounds. What are the key considerations?

A4: Successful pharmacophore model generation relies on the quality of the input set of active molecules. If the compounds have different binding modes or act on multiple targets, generating a single, unified pharmacophore can be challenging.[12] It is important to have a set of structurally diverse but mechanistically similar active thiazole derivatives.[9] Aligning the molecules correctly is also a critical step in the process.[7]

Q5: How can I validate the computational models I've developed for predicting thiazole bioactivity?

A5: Validation is a critical step to ensure the reliability of your models. For QSAR models, this involves internal validation (e.g., cross-validation) and, most importantly, external validation using an independent test set of thiazole compounds not used in model development.[10][13][14] For molecular docking, redocking a known ligand into the active site and comparing the predicted pose to the crystallographic pose is a common validation method.[3] Pharmacophore models can be validated by their ability to enrich a database with known active compounds over decoys.[7] Ultimately, experimental validation of the predictions is the strongest form of confirmation.[13]

Troubleshooting Guides

Guide 1: Improving QSAR Model Performance for Thiazole Derivatives

This guide addresses common issues encountered when developing QSAR models for thiazole-containing compounds.

Problem: My QSAR model is overfitted and performs poorly on the external test set.

Q: What is overfitting and why is it a problem?

A: Overfitting occurs when a model learns the training data too well, including its noise, leading to poor generalization to new data.[1] This is a common pitfall in QSAR modeling, especially with small or structurally homogeneous datasets.[15]

Step-by-Step Troubleshooting:

  • Assess Dataset Diversity:

    • Question: Is your training set of thiazole derivatives structurally diverse?

    • Action: Analyze the chemical space of your training set using techniques like Principal Component Analysis (PCA) or Tanimoto similarity clustering. Ensure a wide range of substituents and substitution patterns on the thiazole ring are represented. A diverse training set is crucial for a generalizable QSAR model.[2]

  • Feature Selection:

    • Question: Are you using an excessive number of molecular descriptors?

    • Action: A high number of descriptors relative to the number of compounds can lead to overfitting.[1] Employ feature selection techniques such as genetic algorithms, recursive feature elimination, or LASSO to identify the most relevant descriptors for predicting the bioactivity of your thiazole analogs.

  • Cross-Validation:

    • Question: How are you performing internal validation?

    • Action: Implement rigorous cross-validation techniques, such as k-fold cross-validation or leave-one-out cross-validation, to get a more realistic estimate of the model's predictive performance.[14]

  • Model Complexity:

    • Question: Is your statistical model too complex?

    • Action: Simpler models like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are less prone to overfitting than more complex non-linear methods like Support Vector Machines (SVM) or neural networks, especially with limited data.[1] Choose a model complexity that is justified by the size and complexity of your dataset.

Problem: The interpretation of my QSAR model is not chemically intuitive.

Q: Why is the interpretability of a QSAR model important?

A: An interpretable QSAR model provides insights into the structure-activity relationships, guiding the design of new, more potent thiazole derivatives.[1][16] If the model's coefficients or descriptor importance do not make chemical sense, it may indicate a spurious correlation.[17]

Step-by-Step Troubleshooting:

  • Analyze Descriptor Contributions:

    • Question: What are the most influential descriptors in your model?

    • Action: Examine the coefficients in linear models or the feature importance scores in machine learning models.[1] Do these descriptors relate to known mechanisms of action or important physicochemical properties (e.g., hydrophobicity, electronic effects of substituents on the thiazole ring)?

  • Visualize Structure-Activity Relationships:

    • Question: Can you visualize the impact of key descriptors?

    • Action: Create scatter plots of the most important descriptors against the biological activity. This can help to visually confirm the relationships suggested by the model.

  • Contextual Fragment Analysis:

    • Question: Does the contribution of a particular thiazole substituent depend on its chemical environment?

    • Action: Utilize methods that analyze fragment contributions in different molecular contexts.[17] This can reveal more nuanced structure-activity relationships that might be missed by global descriptors.

Guide 2: Troubleshooting Molecular Docking of Thiazole-Containing Ligands

This guide provides solutions for common problems encountered during the molecular docking of thiazole derivatives.

Problem: The docked pose of my thiazole ligand does not match the known binding mode.

Q: What are the likely causes for incorrect binding pose prediction?

A: Incorrect pose prediction can be due to issues with the protein structure preparation, ligand setup, or the docking algorithm and scoring function used.[3]

Step-by-Step Troubleshooting:

  • Protein Preparation:

    • Question: Is the protein structure properly prepared for docking?

    • Action: Ensure that all water molecules that are not critical for binding are removed, hydrogen atoms are added correctly, and the protonation states of ionizable residues in the active site are appropriate for the physiological pH. For metalloproteins, ensure the metal coordination is correctly defined.

  • Ligand Preparation:

    • Question: Are the thiazole ligand's stereochemistry, tautomeric state, and protonation state correct?

    • Action: The thiazole ring can have different tautomeric forms depending on its substituents. Generate all plausible low-energy conformations, tautomers, and protonation states for your thiazole ligands before docking.

  • Docking Grid and Search Space:

    • Question: Is the docking grid box appropriately sized and centered?

    • Action: The grid box should be large enough to encompass the entire binding site but not so large that it slows down the search algorithm unnecessarily. Center the grid on the known binding site of a co-crystallized ligand or on residues known to be important for binding.

  • Force Field and Scoring Function:

    • Question: Is the chosen force field and scoring function suitable for your system?

    • Action: Different docking programs use different force fields and scoring functions.[18] Some may perform better than others for specific protein-ligand systems. The sulfur atom in the thiazole ring can have specific interactions (e.g., σ-hole interactions) that may not be well-represented by all scoring functions.[11] Consider trying different docking programs or scoring functions.

Problem: The docking scores for my thiazole analogs do not correlate with their experimental activities.

Q: Why might docking scores fail to predict binding affinity?

A: Docking scores are often better at predicting binding poses than ranking compounds by affinity.[3] This is because scoring functions are approximations and may not fully capture all the energetic contributions to binding, such as entropy and solvation effects.[3]

Step-by-Step Troubleshooting:

  • Post-Docking Analysis:

    • Question: Are you only relying on the docking score?

    • Action: Visually inspect the docked poses of your top-ranked thiazole compounds. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein. A compound with a slightly worse score but a more favorable interaction pattern might be a better candidate.

  • Consensus Docking/Scoring:

    • Question: Have you tried using multiple docking programs or scoring functions?

    • Action: Consensus scoring, which combines the results from multiple methods, can often provide more reliable rankings than a single method.

  • More Advanced Methods:

    • Question: Is static docking sufficient for your system?

    • Action: If protein flexibility is important, consider using more advanced techniques like induced-fit docking or molecular dynamics (MD) simulations followed by binding free energy calculations (e.g., MM/PBSA or MM/GBSA). MD simulations can provide a more accurate picture of the dynamic stability of the protein-ligand complex.[3]

Guide 3: Refining Pharmacophore Models for Thiazole Scaffolds

This guide will help you overcome common hurdles in developing predictive pharmacophore models for thiazole-based compounds.

Problem: The generated pharmacophore model has too many or too few features.

Q: What determines the number of features in a pharmacophore model?

A: The number of features is determined by the common chemical features present in the training set of active molecules and the parameters used in the pharmacophore generation software.[7]

Step-by-Step Troubleshooting:

  • Training Set Composition:

    • Question: Is your training set of active thiazole compounds appropriate?

    • Action: Ensure your training set includes structurally diverse but mechanistically related compounds. If your actives have very different scaffolds or bind in different ways, consider developing separate pharmacophore models for different subsets.

  • Feature Definition:

    • Question: Are the pharmacophoric features correctly defined?

    • Action: The thiazole ring itself can act as a hydrophobic feature or its nitrogen and sulfur atoms can be involved in hydrogen bonding or metal coordination. Ensure that the feature definitions in your software are appropriate for the chemical properties of your thiazole derivatives.

  • Model Generation Parameters:

    • Question: Have you optimized the parameters for pharmacophore generation?

    • Action: Most pharmacophore modeling software allows you to adjust parameters such as the minimum and maximum number of features. Experiment with these settings to generate models of varying complexity and evaluate their performance.

Problem: The pharmacophore model fails to distinguish between active and inactive compounds.

Q: Why is my pharmacophore model not selective?

A: A non-selective pharmacophore model may be too general or may not be capturing the key features that are essential for activity and absent in inactive molecules.

Step-by-Step Troubleshooting:

  • Inclusion of Inactive Compounds:

    • Question: Have you used inactive compounds during model development?

    • Action: Some pharmacophore modeling approaches allow for the inclusion of inactive compounds to define "excluded volumes." This can significantly improve the selectivity of the model by penalizing features that are present in inactive molecules.

  • Validation with a Decoy Set:

    • Question: How are you validating the model's selectivity?

    • Action: Validate your pharmacophore model by screening a database containing your known active thiazole compounds along with a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology). A good model should be able to enrich the actives in the top-ranked hits.[19]

  • Structure-Based Pharmacophore Modeling:

    • Question: Is a crystal structure of the target protein available?

    • Action: If a structure of the protein-ligand complex is available, you can generate a structure-based pharmacophore model.[6][7] This approach can be more accurate as it is based on the observed interactions in the binding site.

Data Presentation

Table 1: Example of QSAR Model Performance Metrics

Model TypeR² (Training Set)Q² (Cross-Validation)R²_pred (External Test Set)
MLR0.850.720.65
SVM0.950.800.78
Random Forest0.980.820.80

Table 2: Comparison of Docking Scores and Experimental Activities for Thiazole Analogs

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)Key Interactions with Target
Thiazole-01-9.50.1H-bond with Glu286, Pi-stacking with Phe345
Thiazole-02-8.21.2H-bond with Glu286
Thiazole-03-10.15.5Hydrophobic interactions only

Experimental Protocols

Protocol 1: General Workflow for QSAR Model Development

  • Data Collection and Curation:

    • Compile a dataset of thiazole derivatives with their corresponding biological activities from reliable sources.

    • Standardize the chemical structures (e.g., neutralize charges, remove salts).

    • Curate the biological activity data, ensuring consistency in units and experimental assays.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80%) and an external test set (20-30%). Ensure that the test set is representative of the chemical space of the entire dataset.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D) for all compounds.

  • Feature Selection:

    • Apply a feature selection algorithm to the training set to identify a subset of the most relevant descriptors.

  • Model Building:

    • Use the selected descriptors and the training set to build the QSAR model using a chosen statistical method (e.g., MLR, PLS, SVM).

  • Model Validation:

    • Perform internal validation on the training set using cross-validation.

    • Perform external validation by predicting the activities of the compounds in the test set and comparing them to the experimental values.

  • Model Interpretation:

    • Analyze the final model to understand the structure-activity relationships.

Visualizations

QSAR_Workflow Data_Collection Data Collection & Curation Dataset_Splitting Dataset Splitting Data_Collection->Dataset_Splitting Descriptor_Calculation Descriptor Calculation Dataset_Splitting->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building Feature_Selection->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Model_Interpretation Model Interpretation Model_Validation->Model_Interpretation

Caption: A generalized workflow for QSAR model development.

Docking_Troubleshooting Start Poor Docking Results Check_Protein Review Protein Preparation Start->Check_Protein Check_Ligand Review Ligand Preparation Start->Check_Ligand Check_Grid Assess Docking Grid Start->Check_Grid Check_Scoring Evaluate Scoring Function Check_Protein->Check_Scoring Check_Ligand->Check_Scoring Check_Grid->Check_Scoring Post_Docking Perform Post-Docking Analysis Check_Scoring->Post_Docking Advanced_Methods Consider Advanced Methods (e.g., MD) Post_Docking->Advanced_Methods End Refined Docking Protocol Advanced_Methods->End

Caption: A troubleshooting flowchart for molecular docking experiments.

References

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Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-Bromophenyl and 4-Bromophenyl Thiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] The strategic substitution on this heterocyclic ring system plays a pivotal role in modulating the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of the bioactivity of 3-bromophenyl and 4-bromophenyl substituted thiazole isomers, offering insights for researchers, scientists, and drug development professionals.

While extensive research has highlighted the significant anticancer and antimicrobial potential of 4-bromophenyl thiazole derivatives, a direct comparative study with their 3-bromophenyl counterparts is less documented in the current literature. This guide aims to bridge this gap by consolidating available data and providing a framework for future research.

The Significance of Halogen Substitution in Drug Design

The introduction of halogen atoms, such as bromine, into a molecular scaffold is a common strategy in drug design to enhance biological activity. This is attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can influence drug-receptor interactions. The position of the halogen substituent on an aromatic ring can drastically alter the electronic and steric properties of the molecule, thereby impacting its bioactivity.

Bioactivity Profile of 4-Bromophenyl Thiazole Derivatives

A substantial body of evidence underscores the potent biological activities of thiazole derivatives bearing a 4-bromophenyl moiety. These compounds have demonstrated notable efficacy as both anticancer and antimicrobial agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of 4-(4-bromophenyl)-thiazol-2-amine derivatives against various cancer cell lines. For instance, a novel series of these compounds was synthesized and evaluated for their in vitro anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7).[1] One derivative, in particular, exhibited an IC50 value of 10.5 µM, which is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 µM).[1] The presence of the electron-withdrawing bromine group at the para-position of the phenyl ring attached to the thiazole nucleus has been suggested to enhance anticancer activity.[1]

Antimicrobial Activity

The 4-bromophenyl thiazole scaffold has also been a fertile ground for the discovery of new antimicrobial agents. A series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives were synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] These compounds exhibited promising results, highlighting the potential of this structural motif in combating microbial infections.[3] Research has indicated that the electron-withdrawing nature of the bromine atom at the para-position contributes to the antibacterial activity of these compounds.[1]

Table 1: Summary of Reported Bioactivities for 4-Bromophenyl Thiazole Derivatives

Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC50/MIC)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesAnticancerMCF-7IC50 = 10.5 µM[1]
4-(4-bromophenyl)-thiazol-2-amine derivativesAntimicrobialS. aureus, E. coli-[1]
3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivativesAntimicrobialE. coli, B. subtilis, S. aureus, C. albicans, A. nigerPromising activity[3]

Insights into the Bioactivity of 3-Bromophenyl Thiazole Isomers: An Area for Future Exploration

Direct experimental data comparing the bioactivity of 3-bromophenyl thiazole isomers to their 4-bromophenyl counterparts is currently limited in the public domain. However, structure-activity relationship (SAR) studies on related heterocyclic compounds suggest that the positional isomerism of substituents on a phenyl ring can have a profound impact on biological activity.

For instance, studies on other heterocyclic scaffolds have shown that meta-substitution can lead to different pharmacological profiles compared to para-substitution. This can be attributed to altered binding interactions with the target protein or enzyme due to changes in the molecule's overall shape, electronics, and lipophilicity. The absence of a clear, direct comparison in the literature for bromophenyl thiazoles presents a compelling opportunity for further investigation.

Experimental Design for a Comparative Bioactivity Study

To rigorously compare the bioactivity of 3-bromophenyl and 4-bromophenyl thiazole isomers, a systematic experimental approach is required. The following workflows outline the key steps for synthesizing these compounds and evaluating their anticancer and antimicrobial activities.

Synthesis of Bromophenyl Thiazole Isomers

The synthesis of 2-amino-4-(bromophenyl)thiazole derivatives typically follows the Hantzsch thiazole synthesis.

Synthesis_Workflow cluster_reactants Starting Materials Bromoketone 3-Bromoacetophenone or 4-Bromoacetophenone Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, Reflux) Bromoketone->Reaction Thiourea Thiourea Thiourea->Reaction Product 2-Amino-4-(3-bromophenyl)thiazole or 2-Amino-4-(4-bromophenyl)thiazole Reaction->Product

Caption: General workflow for the Hantzsch synthesis of bromophenyl thiazole isomers.

Detailed Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the respective bromoacetophenone (3-bromoacetophenone or 4-bromoacetophenone) (1 equivalent) and thiourea (1-2 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4-(bromophenyl)thiazole isomer.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at ~570 nm using a microplate reader Solubilize->Read

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3-bromophenyl and 4-bromophenyl thiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Start->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine the MIC as the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol for Broth Microdilution:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The existing literature strongly supports the potential of 4-bromophenyl thiazole derivatives as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The strategic placement of the bromine atom at the para position appears to be a key determinant of their bioactivity.

The conspicuous absence of comparative data for 3-bromophenyl thiazole isomers represents a significant knowledge gap. A systematic investigation into the synthesis and biological evaluation of these isomers is warranted. Such studies would not only provide a clearer understanding of the structure-activity relationships governing the bioactivity of bromophenyl thiazoles but also potentially unveil new lead compounds with improved therapeutic profiles. Researchers are encouraged to undertake these comparative studies to further enrich our understanding of this important class of heterocyclic compounds.

References

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]-13-thiazole_derivatives)

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Anticancer Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vibrant pipeline of novel anticancer agents.[1][2] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of compounds to target a wide array of oncogenic pathways with high potency and selectivity.[3] This guide provides an in-depth comparison of the in vivo validation of several promising classes of thiazole-based anticancer compounds. We will delve into the experimental design, showcase comparative data from preclinical models, and provide detailed protocols to empower researchers in their quest to translate promising laboratory findings into clinically relevant therapies.

The Rationale for In Vivo Validation: Beyond the Petri Dish

While in vitro assays are invaluable for initial screening and mechanistic studies, they represent a simplified environment that often fails to recapitulate the complex interplay of factors governing tumor growth and therapeutic response within a living organism. Preclinical animal models, despite their limitations, provide a more physiologically relevant context to assess a drug candidate's efficacy, toxicity, pharmacokinetics, and pharmacodynamics.[3] The transition from in vitro to in vivo is a critical step in the drug development cascade, where the true potential of a compound begins to emerge.

Choosing the Right Battlefield: A Comparison of In Vivo Cancer Models

The selection of an appropriate in vivo model is paramount for obtaining meaningful and translatable data. The choice is dictated by the specific scientific question being addressed, the cancer type under investigation, and the mechanism of action of the thiazole compound.

Model Type Description Advantages Disadvantages
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID).Relatively inexpensive, rapid tumor growth, high-throughput screening.Lack of tumor heterogeneity, loss of original tumor architecture, absence of a functional immune system.
Patient-Derived Xenografts (PDX) Fragments of a patient's tumor are directly implanted into immunodeficient mice.Preserves the heterogeneity and microenvironment of the original tumor, more predictive of clinical outcomes.More expensive and time-consuming to establish, potential for loss of human stromal components over passages.
Syngeneic Models Murine cancer cells are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the evaluation of immunomodulatory effects of drugs.Limited availability of murine cell lines for all cancer types, potential for immunological differences between mice and humans.

Comparative In Vivo Efficacy of Thiazole-Based Anticancer Agents

Here, we compare the in vivo performance of representative thiazole compounds targeting distinct oncogenic pathways.

Targeting Angiogenesis: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

One study synthesized a series of novel thiazole derivatives and identified Compound 4c as a potent inhibitor of VEGFR-2.[4] In vitro assays demonstrated its ability to block VEGFR-2 kinase activity with an IC50 of 0.15 µM, comparable to the standard-of-care drug Sorafenib (IC50 = 0.059 µM).[4] While this study did not provide in vivo data, the potent in vitro activity against a clinically validated target strongly supports its candidacy for future in vivo validation in xenograft models of highly vascularized tumors such as renal cell carcinoma or hepatocellular carcinoma.

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Thiazole_Compound Thiazole Compound 4c Thiazole_Compound->VEGFR2 Inhibits

Caption: Thiazole compounds can inhibit angiogenesis by blocking the VEGFR-2 signaling pathway.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Several thiazole derivatives have been developed as potent inhibitors of tubulin polymerization.

A study on novel thiazole-naphthalene derivatives identified Compound 5b as a potent antiproliferative agent with IC50 values of 0.48 µM and 0.97 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, respectively.[5] Mechanistic studies confirmed that Compound 5b inhibits tubulin polymerization with an IC50 of 3.3 µM, which is more potent than the well-known tubulin inhibitor colchicine (IC50 = 9.1 µM).[5]

Another series of 2,4-disubstituted thiazole derivatives was found to have a potent tubulin polymerization inhibitor, Compound IV , with an IC50 of 2.00 µM, surpassing combretastatin A-4 (IC50 = 2.96 µM).[6]

Compound Cancer Cell Line In Vitro IC50 (µM) Tubulin Polymerization IC50 (µM) Reference
Compound 5b MCF-7 (Breast)0.483.3[5]
A549 (Lung)0.97[5]
Compound IV Not specifiedNot specified2.00[6]
Colchicine (Reference) Not specifiedNot specified9.1[5]
Combretastatin A-4 (Reference) Not specifiedNot specified2.96[6]

While these studies provide compelling in vitro data, a direct in vivo comparison is necessary to determine their therapeutic potential.

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow cluster_setup Pre-Treatment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Cancer Cells (e.g., MCF-7) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_A Vehicle Control Randomization->Treatment_A Treatment_B Thiazole Compound A Randomization->Treatment_B Treatment_C Thiazole Compound B Randomization->Treatment_C Treatment_D Positive Control Randomization->Treatment_D Dosing Administer Treatment (e.g., i.p., oral gavage) Treatment_A->Dosing Treatment_B->Dosing Treatment_C->Dosing Treatment_D->Dosing Tumor_Measurement Measure Tumor Volume (e.g., twice weekly) Dosing->Tumor_Measurement Body_Weight Monitor Body Weight (Toxicity assessment) Dosing->Body_Weight Endpoint Euthanize at Endpoint (e.g., tumor volume > 2000 mm³) Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis Excise Tumors for Ex Vivo Analysis Endpoint->Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies of anticancer compounds.

Multi-Targeted Kinase Inhibition: The Case of Dasatinib

Dasatinib is a clinically approved thiazole-containing drug that inhibits multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[7] Its broad-spectrum activity has made it a valuable therapeutic option for certain leukemias and solid tumors.

In a preclinical study using a patient-derived xenograft (PDX) model of lung cancer, Dasatinib administered at 30 mg/kg via oral gavage significantly inhibited tumor growth compared to the vehicle control group, without causing a loss in body weight.[8] Immunohistochemical analysis of the excised tumors revealed that Dasatinib treatment led to a remarkable inhibition of Ki67 (a proliferation marker), p-LIMK1/2, and p-cofilin, confirming its on-target activity in vivo.[8]

Another study demonstrated that a novel benzothiazole derivative, HS-438 , designed to overcome resistance to imatinib in chronic myeloid leukemia (CML), significantly suppressed tumor growth in a Ba/F3 T315I xenograft mouse model, a model where imatinib is ineffective.[7]

Compound In Vivo Model Cancer Type Dosage Key In Vivo Finding Reference
Dasatinib PDX in SCID miceLung Cancer30 mg/kg, oral gavageSignificant tumor growth inhibition[8]
HS-438 Ba/F3 T315I XenograftCMLNot specifiedSignificant tumor growth suppression in an imatinib-resistant model[7]

These examples highlight the successful translation of thiazole-based kinase inhibitors into effective in vivo anticancer agents.

Detailed Experimental Protocol: A Template for In Vivo Efficacy Studies

This protocol provides a generalized framework for assessing the in vivo anticancer efficacy of a novel thiazole compound in a subcutaneous xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • Human cancer cell line of interest (e.g., MCF-7)

  • Matrigel

  • Thiazole compound, vehicle, and positive control drug

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare fresh formulations of the thiazole compound, vehicle, and positive control daily.

    • Administer the treatments according to the predetermined schedule and route of administration (e.g., daily intraperitoneal injection for 21 days).

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and monitor the body weight of the mice twice weekly.

    • Euthanize mice if the tumor volume exceeds 2000 mm³, if there is more than a 20% loss in body weight, or if signs of morbidity are observed.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group at the end of the study.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Future Perspectives

The field of thiazole-based anticancer drug discovery continues to evolve, with a growing emphasis on developing compounds with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance.[1] The integration of sophisticated in vivo models, such as patient-derived organoids and humanized mouse models, will further enhance the predictive power of preclinical studies and accelerate the clinical translation of the most promising thiazole derivatives.[3] This guide serves as a foundational resource for researchers dedicated to advancing this exciting area of cancer therapy.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLoS ONE. Retrieved from [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. Retrieved from [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2020). ResearchGate. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... (2022). ResearchGate. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (2013). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). Frontiers in Oncology. Retrieved from [Link]

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A Comparative Guide to Thiazole Derivatives as VEGFR-2 Inhibitors for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of anti-angiogenic cancer therapies, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a cornerstone strategy. This receptor tyrosine kinase is a principal mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] Among the myriad of scaffolds explored, thiazole-containing compounds have consistently emerged as a promising class of VEGFR-2 inhibitors.[3][4]

This guide provides an in-depth comparative analysis of various thiazole-based derivatives, offering a synthesis of their structure-activity relationships (SAR), inhibitory potencies, and the underlying experimental methodologies used for their evaluation. Our objective is to equip researchers with the necessary insights to make informed decisions in the selection and development of next-generation VEGFR-2 inhibitors.

The Central Role of VEGFR-2 in Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a transmembrane receptor predominantly expressed on vascular endothelial cells.[2] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability – the hallmarks of angiogenesis.[1] Consequently, blocking the ATP-binding site of the VEGFR-2 kinase domain is a validated and highly pursued therapeutic strategy to curtail tumor-associated neovascularization.[5][6]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a critical target in anti-angiogenic therapy.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (Inactive Dimer) VEGFR2_active VEGFR-2 (Active Dimer-P) VEGFR2->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenic Responses (Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Angiogenesis

Caption: The VEGFR-2 signaling cascade, initiated by VEGF-A binding.

Comparative Analysis of Thiazole-Based Scaffolds

The thiazole moiety serves as a versatile scaffold in the design of VEGFR-2 inhibitors. Its derivatives have been extensively explored, leading to the identification of several potent and selective compounds. The following sections compare different classes of thiazole derivatives, highlighting key structural features that influence their inhibitory activity.

Phenylthiazole Derivatives

The substitution pattern on the phenyl ring appended to the thiazole core is a critical determinant of activity. Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance VEGFR-2 inhibitory potency.[3] For instance, compounds with 4-chloro and 3-nitro substitutions on the phenyl ring have demonstrated significant VEGFR-2 inhibition.[3]

Thiazole-Urea Based Derivatives

The incorporation of a urea or amide linker is a common strategy in the design of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This linker often forms crucial hydrogen bonds with key residues in the hinge region of the kinase domain, such as Glu885 and Asp1046 in VEGFR-2.[5] Benzothiazole-urea derivatives have shown remarkable potency, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the standard drug Sorafenib.[7][8]

Thiazolyl-Coumarin Hybrids

Coumarins, another privileged scaffold in medicinal chemistry, have been hybridized with thiazoles to generate novel VEGFR-2 inhibitors. These hybrids often exhibit good binding affinity to the VEGFR-2 active site in molecular docking studies and have demonstrated cytotoxic effects against cancer cell lines.[4][9][10][11]

Thiadiazole Derivatives

Thiadiazole derivatives, isomeric to thiazoles, have also emerged as potent VEGFR-2 inhibitors. Certain 2,3-dihydro-1,3,4-thiadiazole and nicotinamide-thiadiazole hybrids have displayed VEGFR-2 inhibition comparable or even superior to Sorafenib, along with potent anticancer and pro-apoptotic activities.[12][13][14]

The following table summarizes the VEGFR-2 inhibitory activity of representative thiazole derivatives from different scaffolds.

Scaffold/Compound ClassRepresentative CompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)Citation
Phenylthiazole4-chlorophenylthiazole derivative51.09Sorafenib51.41[3]
Benzothiazole-UreaCompound 6b 14Sorafenib27[7][8]
Benzothiazole-UreaCompound 7a 27Sorafenib27[7][8]
2-Aminobenzothiazole-pyrazoleCompound VII 97--[5][15]
ThiadiazoleCompound 11a 55Sorafenib-[13]
Nicotinamide-ThiadiazoleCompound 7a 95Sorafenib100[12]
ThiadiazoleCompound 7b 40.65Sorafenib53.32[14]

Experimental Protocols for Inhibitor Evaluation

The validation of thiazole derivatives as VEGFR-2 inhibitors relies on a series of well-established in vitro and in vivo assays. Here, we provide detailed, step-by-step methodologies for two fundamental assays.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Kinase_Assay_Workflow A Plate Preparation: Add buffer, substrate, ATP, and test compound/control to a 96-well plate. B Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme. A->B C Incubation: Incubate at 30°C for a defined period (e.g., 45 minutes). B->C D Detection: Add a detection reagent (e.g., Kinase-Glo®) to measure remaining ATP. C->D E Luminescence Reading: Measure luminescence using a microplate reader. D->E F Data Analysis: Calculate percent inhibition and determine IC50 values. E->F

Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.

Protocol:

  • Reagent Preparation: Prepare a 5x kinase assay buffer, a solution of the substrate (e.g., Poly(Glu, Tyr) 4:1), and a 500 µM ATP solution.[16]

  • Compound Dilution: Prepare serial dilutions of the test thiazole derivatives and a reference inhibitor (e.g., Sorafenib) in the assay buffer.

  • Reaction Setup: In a 96-well white plate, add the following to each well:

    • 5 µL of the test compound or control.

    • 10 µL of the substrate/ATP mixture.

  • Enzyme Addition: Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration in 1x kinase assay buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: After incubation, add 25 µL of a kinase detection reagent (e.g., Kinase-Glo® Max) to each well.

  • Signal Measurement: Incubate at room temperature for 15 minutes to stabilize the luminescent signal, then measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a non-linear regression analysis.[7]

Cell-Based HUVEC Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), a key cell type in angiogenesis.

Protocol:

  • Cell Culture: Culture HUVECs in endothelial growth medium (EGM-2) and use cells between passages 3 and 7 for the assay.

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Treat the cells with serial dilutions of the thiazole derivatives in the presence of a pro-angiogenic stimulus, such as 20 ng/mL VEGF. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Evaluation: Xenograft Models

Promising candidates from in vitro assays are typically advanced to in vivo studies to assess their anti-tumor and anti-angiogenic efficacy. Subcutaneous xenograft models in immunocompromised mice are commonly employed.[17] In these models, human cancer cells are implanted, and once tumors are established, the mice are treated with the test compounds. Tumor growth inhibition is the primary endpoint. Co-injection of tumor cells with a basement membrane extract can improve tumor take and growth rates.

Conclusion

Thiazole derivatives represent a rich and diverse class of VEGFR-2 inhibitors with significant potential for the development of novel anti-angiogenic therapies. The comparative analysis presented in this guide, encompassing various scaffolds and their structure-activity relationships, provides a valuable resource for researchers in the field. The detailed experimental protocols offer a practical framework for the robust evaluation of these compounds. As our understanding of the molecular intricacies of VEGFR-2 signaling continues to evolve, the rational design and systematic evaluation of thiazole-based inhibitors will undoubtedly pave the way for more effective and targeted cancer treatments.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

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  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. RSC Publishing. Available at: [Link]

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  • New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Publishing. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]

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  • Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery, particularly in oncology.[1] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[2] However, the development of selective kinase inhibitors is a formidable challenge. The high degree of structural homology within the ATP-binding site across the kinome means that small molecule inhibitors often exhibit polypharmacology, binding to multiple kinases.[3] This cross-reactivity, or lack of selectivity, can lead to off-target toxicities, complicating clinical development.[4] Conversely, in some cases, a well-characterized, multi-targeted inhibition profile can offer therapeutic advantages.[5]

Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox exercise but a cornerstone of any successful kinase inhibitor development program. It provides essential insights into a compound's mechanism of action, potential liabilities, and opportunities for lead optimization.[6][7]

This guide provides an in-depth comparison of methodologies for assessing kinase inhibitor selectivity. We will use the novel small molecule, 4-(3-Bromophenyl)-2-methyl-1,3-thiazole , as a representative test article. While the thiazole scaffold is known to be a component in various biologically active agents, including some with anticancer properties, the specific kinase activity profile of this particular isomer is yet to be publicly characterized.[8][9] This presents a realistic scenario for researchers embarking on the initial characterization of a new chemical entity. We will explore the strategic decisions behind selecting a screening platform, detail a robust experimental workflow, and provide a framework for interpreting the resulting data to guide further drug development efforts.

Part I: Strategic Considerations for Designing a Kinase Profiling Study

The first critical step is to define the goals of the study, which will dictate the choice of screening panel and assay technology. A common objective is to understand a compound's selectivity at an early stage to triage candidates and inform structure-activity relationship (SAR) studies.[10]

Choosing the Right Kinase Panel: Breadth vs. Focus

The selection of kinases against which the compound will be tested is a crucial decision. Commercial vendors offer a wide array of options:

  • Large, Kinome-Wide Panels: These panels, often covering hundreds of kinases, provide the most comprehensive view of a compound's selectivity.[6] They are invaluable for identifying both primary targets and unexpected off-targets early in the discovery process.

  • Focused Panels: These are smaller, curated sets of kinases relevant to a specific disease area (e.g., an onco-panel), a particular kinase family (e.g., tyrosine kinases), or safety and liability assessment (e.g., a panel of kinases known to be associated with adverse events).[11]

Expert Rationale: For a novel compound like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole with an unknown mechanism of action, an initial screen against a broad, diversity-oriented panel is the most logical starting point. This unbiased approach maximizes the potential for discovering novel activities and identifying potential liabilities simultaneously.

A Comparative Analysis of Kinase Assay Technologies

Several robust technologies are available for measuring kinase activity, each with distinct advantages and disadvantages. The choice is often a trade-off between throughput, cost, and the type of data generated.[7]

Assay TechnologyPrincipleAdvantagesDisadvantagesBest For
Radiometric Assays Measures the transfer of radiolabeled phosphate ([γ-³²P]- or [γ-³³P]-ATP) to a substrate.[2]Gold Standard: Directly measures catalytic activity. High sensitivity and low interference.[12]Requires handling of radioactive materials, lower throughput.Hit validation, mechanistic studies, determining precise IC50 values.
Luminescence-Based Assays Measures the amount of ADP produced, which is converted into a light signal (e.g., ADP-Glo™).[10][13]High throughput, non-radioactive, highly sensitive, simple "add-and-read" format.[10]Indirect measurement; potential for interference from ATPases in impure enzyme preps.High-throughput screening (HTS), primary screening, IC50 determination.
Fluorescence-Based Assays Includes methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[14]Homogeneous (no-wash) format, high throughput, non-radioactive.Indirect measurement; susceptible to compound interference (autofluorescence, light scattering).HTS, primary screening, binding affinity studies.

Expert Rationale: For an initial broad panel screen, a luminescence-based assay like the ADP-Glo™ Kinase Assay offers the best balance of throughput, sensitivity, and operational simplicity. Its universal nature—detecting the common product ADP—makes it applicable to virtually any kinase, streamlining the screening process across a large and diverse panel.[10] Radiometric assays would then be the ideal choice for follow-up studies to confirm hits with the highest degree of confidence.[2]

The Critical Role of ATP Concentration

A crucial, and often overlooked, experimental parameter is the concentration of ATP used in the assay. Most kinase inhibitors are ATP-competitive, meaning they compete with endogenous ATP for binding to the kinase's active site.[12]

  • Assays at Kₘ(ATP): Performing the assay at the Michaelis constant (Kₘ) of ATP for each specific kinase often yields more potent IC50 values. This can be useful for ranking compounds in SAR studies.

  • Assays at Physiological ATP: Using a high, physiological concentration of ATP (~1 mM) provides a more biologically relevant assessment of an inhibitor's potency.[6] An inhibitor that appears potent at a low ATP concentration may be significantly less effective in a cellular environment where ATP levels are high.

Expert Rationale: A two-pronged approach is often most informative. An initial screen can be performed at the Kₘ of ATP to identify all potential interactions. Subsequently, key "hits" should be re-assessed at 1 mM ATP to understand their potential efficacy under more physiologically relevant conditions.[6]

Part II: A Validated Experimental Workflow for Profiling Kinase Inhibition

This section details a step-by-step protocol for performing a primary kinase screen using a luminescence-based ADP detection method, a self-validating system for robust and reproducible results.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed for a 384-well plate format, suitable for high-throughput applications.

1. Reagent Preparation:

  • Test Compound Preparation: Prepare a 10 mM stock of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in 100% DMSO. Create a dilution series to achieve the final desired assay concentration (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent effects.
  • Kinase Buffer: Prepare a buffer appropriate for kinase reactions (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Enzyme/Substrate Master Mix: For each kinase, prepare a 2X master mix containing the specific kinase and its corresponding substrate in kinase buffer. The concentration of each component should be optimized beforehand to ensure the reaction proceeds within the linear range.[15]
  • ATP Solution: Prepare a 2X ATP solution at the desired concentration (e.g., 20 µM for a final concentration of 10 µM, which is near the Kₘ for many kinases).

2. Kinase Reaction:

  • Dispense 2.5 µL of the diluted test compound or vehicle control (DMSO) into the appropriate wells of a 384-well plate.
  • Initiate the kinase reaction by adding 2.5 µL of the 2X Kinase/Substrate master mix to each well.
  • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear phase of the enzymatic reaction.

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

4. Data Acquisition:

  • Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

5. Controls for a Self-Validating System:

  • High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and the DMSO vehicle. This represents the maximum signal.
  • Low Control (100% Inhibition): Wells containing kinase, substrate, and DMSO, but no ATP (or a broad-spectrum kinase inhibitor like staurosporine). This represents the background signal.
Visualizing the Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_readout 4. Data Acquisition Compound Test Compound Dilution Series DispenseCmpd Dispense 2.5 µL Compound/Vehicle Compound->DispenseCmpd EnzymeSubstrate 2X Kinase/ Substrate Mix AddEnzyme Add 2.5 µL Kinase/Substrate Mix EnzymeSubstrate->AddEnzyme ATP_prep 2X ATP Solution AddATP Add 5 µL ATP (Initiate Reaction) ATP_prep->AddATP DispenseCmpd->AddEnzyme AddEnzyme->AddATP Incubate1 Incubate 60 min at Room Temp AddATP->Incubate1 AddADP_Glo Add 10 µL ADP-Glo™ Reagent Incubate1->AddADP_Glo Incubate2 Incubate 40 min AddADP_Glo->Incubate2 AddDetection Add 20 µL Detection Reagent Incubate2->AddDetection Incubate3 Incubate 30 min AddDetection->Incubate3 ReadPlate Measure Luminescence Incubate3->ReadPlate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Part III: Data Analysis and Interpretation of a Hypothetical Profile

Once the raw luminescence data is acquired, it must be normalized and analyzed to determine the inhibitory activity of the test compound.

Primary Screen Analysis

In a primary screen, the compound is typically tested at a single, high concentration (e.g., 10 µM) against the entire kinase panel. The data is converted to percent inhibition using the high and low controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

Hypothetical Primary Screen Data: The following table presents hypothetical results for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole screened at 10 µM against a selection of kinases.

Kinase TargetKinase Family% Inhibition at 10 µM
ABL1Tyrosine Kinase12.5
AKT1AGC8.1
CDK2CMGC91.3
EGFRTyrosine Kinase25.6
GSK3βCMGC88.7
MAPK1 (ERK2)CMGC15.2
MEK1STE98.2
PKAAGC5.4
ROCK2AGC75.1
SRCTyrosine Kinase33.9

Interpretation: From this primary screen, kinases with high inhibition values (typically >50% or >70%, depending on the desired stringency) are identified as "hits." In our hypothetical example, CDK2, GSK3β, MEK1, and ROCK2 are clear hits that warrant further investigation.

Secondary Screen: IC₅₀ Determination

The next logical step is to determine the potency of the compound against these hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[16][17] This involves performing the same assay with a range of compound concentrations.

Hypothetical IC₅₀ Follow-Up Data:

Kinase HitIC₅₀ (nM)
CDK21,250
GSK3β2,800
MEK1 75
ROCK2980

Interpretation: The IC₅₀ values allow for a quantitative comparison of the compound's potency against different kinases. In this case, 4-(3-Bromophenyl)-2-methyl-1,3-thiazole shows significantly higher potency against MEK1 compared to the other hits, with a nanomolar IC₅₀ value. This suggests that MEK1 may be a primary target of this compound.

Visualizing the Data Analysis Workflow

G cluster_primary Primary Screen cluster_secondary Secondary Screen (for Hits) cluster_decision Decision Making RawData Raw Luminescence Data (Single Concentration) Normalize Normalize Data (% Inhibition) RawData->Normalize IdentifyHits Identify 'Hits' (% Inhibition > 70%) Normalize->IdentifyHits DoseResponse Run Assay with Compound Dilution Series IdentifyHits->DoseResponse Proceed with Hits FitCurve Fit Dose-Response Curve DoseResponse->FitCurve CalcIC50 Calculate IC50 Value FitCurve->CalcIC50 SAR Guide SAR & Lead Optimization CalcIC50->SAR Safety Assess Off-Target Liability CalcIC50->Safety

Caption: Decision workflow from primary screen to IC50 determination.

Part IV: Contextualizing Selectivity and Guiding Next Steps

The IC₅₀ profile is not the end of the story. The biological significance of these findings must be interpreted in a broader context to guide the drug discovery program.[5]

Based on our hypothetical data, 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a potent MEK1 inhibitor with weaker, micromolar activity against CDK2, ROCK2, and GSK3β. This profile suggests a relatively selective compound, but cellular assays are required to confirm that the biochemical potency translates to on-target activity in a biological system.

The inhibition of MEK1, a central component of the RAS/RAF/MEK/ERK signaling pathway, is a well-validated strategy in oncology. The data would justify further studies to:

  • Confirm the Mechanism of Action: Perform kinetic analyses to determine if the inhibition is ATP-competitive.[7]

  • Validate in Cellular Models: Test the compound in cell lines with known dependencies on the MAPK pathway to confirm on-target engagement and functional effects (e.g., inhibition of ERK phosphorylation).

  • Guide Lead Optimization: Synthesize and test analogs of the parent compound to improve potency against MEK1 and further reduce activity against off-targets like CDK2 and ROCK2, thereby improving the selectivity and safety profile.

Visualizing the Potential Biological Impact

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-(3-Bromophenyl) -2-methyl-1,3-thiazole Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

Comprehensive kinase cross-reactivity profiling is an indispensable tool in modern drug discovery. By making informed, rational choices about screening panels and assay technologies, researchers can generate high-quality, reproducible data. This guide, using the novel compound 4-(3-Bromophenyl)-2-methyl-1,3-thiazole as a case study, illustrates a robust framework for this process. Starting with a broad panel screen using a high-throughput luminescence assay, followed by quantitative IC₅₀ determination for identified hits, provides a clear path to understanding a compound's potency and selectivity. This data is critical not only for identifying potential therapeutic targets and off-target liabilities but also for intelligently guiding the medicinal chemistry efforts required to transform a promising hit into a viable clinical candidate.

References

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  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Sharma, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • RSC Publishing. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

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A Comparative Guide to the Thermal Stability of Brominated Thiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazoles in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] This scaffold is present in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, owing to its ability to engage in various biological interactions.[2][3][4] The introduction of a bromine atom onto the thiazole ring creates versatile intermediates, pivotal for the synthesis of more complex molecules through cross-coupling reactions.[5][6][7] However, the thermal stability of these brominated isomers is a critical, yet often overlooked, parameter that can significantly impact their synthesis, purification, storage, and utility in high-temperature reactions. This guide provides a comparative analysis of the predicted thermal stability of 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole, grounded in fundamental chemical principles and supported by data from analogous heterocyclic systems. In the absence of direct experimental thermal analysis data in the current literature, this document serves as a predictive guide for researchers working with these valuable compounds.

Understanding Thermal Stability: A Theoretical Comparison of Brominated Thiazole Isomers

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds and the overall electronic stability of the ring system. The position of the bromine atom on the thiazole ring influences these factors through a combination of inductive and resonance effects, leading to predicted differences in the thermal stability of the three isomers.

Electronic Effects and Bond Strengths

The thiazole ring is an electron-rich aromatic system. The electronegative bromine atom exerts an electron-withdrawing inductive effect, which can influence the stability of the C-Br bond and the ring itself. The position of this substitution is crucial:

  • 2-Bromothiazole: The bromine atom is adjacent to both the sulfur and nitrogen atoms. The C2 position in the thiazole ring is known to be the most electron-deficient, making it susceptible to nucleophilic attack. Deprotonation at this site is also more facile compared to other positions. While direct data on C-Br bond dissociation energy (BDE) for this specific isomer is scarce, the inherent electronic nature of the C2 position may influence its reactivity at elevated temperatures.

  • 4-Bromothiazole: The bromine atom is bonded to a carbon atom situated between the nitrogen and sulfur atoms. Its electronic environment is distinct from the C2 and C5 positions.

  • 5-Bromothiazole: The bromine atom is adjacent to the sulfur atom. The C5 position is generally considered the most electron-rich carbon in the thiazole ring, making it a prime site for electrophilic substitution.

Based on general principles of electronic effects in aromatic systems, a substituent on a more electron-rich position might be expected to have a weaker bond. However, the interplay of inductive and resonance effects in a heterocyclic system is complex. Computational studies on related halogenated aromatic compounds are often employed to predict bond dissociation energies.[8]

Predicted Order of Thermal Stability

Without direct experimental data, a definitive ranking of the thermal stability of the three isomers is speculative. However, we can propose a hypothesis based on the known electronic properties of the thiazole ring. The C2 position is the most electronically distinct, being flanked by two heteroatoms. This unique environment could potentially lead to a lower C-Br bond dissociation energy compared to the C4-Br and C5-Br bonds, suggesting that 2-bromothiazole may be the least thermally stable of the three isomers. The relative stabilities of 4-bromothiazole and 5-bromothiazole are more difficult to predict without specific computational data.

Proposed Thermal Decomposition Pathways

The thermal decomposition of brominated thiazoles is likely to proceed through a series of complex reactions. Based on studies of related sulfur-containing heterocycles like thiophene, the initial steps of decomposition are anticipated to involve the cleavage of the weakest bonds in the molecule.[9][10]

Two primary decomposition pathways can be postulated:

  • Homolytic Cleavage of the C-Br Bond: This is a common initial step in the thermal decomposition of many brominated organic compounds. This would generate a thiazolyl radical and a bromine radical. The highly reactive bromine radical can then participate in a variety of secondary reactions.

  • Ring Fragmentation: Studies on the pyrolysis of thiophene indicate that C-S bond cleavage is a significant decomposition pathway.[10] It is plausible that brominated thiazoles could also undergo initial ring fragmentation through the scission of a C-S or C-N bond, leading to the formation of smaller, unsaturated fragments.

The subsequent reactions of the initially formed radicals and fragments would likely lead to a complex mixture of products.

DecompositionPathways Bromothiazole Bromothiazole Isomer Thiazolyl_Radical Thiazolyl Radical Bromothiazole->Thiazolyl_Radical C-Br Cleavage Bromine_Radical Bromine Radical Bromothiazole->Bromine_Radical C-Br Cleavage Ring_Fragments Ring Fragments Bromothiazole->Ring_Fragments Ring Fragmentation (e.g., C-S Cleavage) Secondary_Products Secondary Products Thiazolyl_Radical->Secondary_Products Bromine_Radical->Secondary_Products Ring_Fragments->Secondary_Products

Figure 1: Proposed initial steps in the thermal decomposition of brominated thiazole isomers.

Experimental Protocols for Thermal Stability Analysis

To empirically determine the thermal stability of the brominated thiazole isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[11] The following are detailed, self-validating protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures and the quantification of mass loss.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample Bromothiazole Isomer (5-10 mg) Crucible Alumina Crucible Sample->Crucible Weighing Record Initial Mass Crucible->Weighing Purge_Gas Nitrogen Purge (20-50 mL/min) Temp_Program Temperature Program: - Equilibrate at 30°C - Ramp at 10°C/min to 600°C Plot Plot Mass (%) vs. Temp (°C) Weighing->Plot Tonset Determine Onset of Decomposition (Tonset) Plot->Tonset Tmax Determine Temperature of Maximum Decomposition Rate (Tmax) Tonset->Tmax Residue Quantify Residual Mass Tmax->Residue

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the brominated thiazole isomer into an alumina TGA pan.

    • Record the initial mass precisely.

    • Place the pan onto the TGA balance.

  • Instrument Parameters:

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis Sample Bromothiazole Isomer (2-5 mg) Pan Hermetically Sealed Aluminum Pan Sample->Pan Weighing Record Mass Pan->Weighing Reference Empty Sealed Pan as Reference Temp_Program Temperature Program: - Equilibrate at 25°C - Ramp at 10°C/min to 400°C Plot Plot Heat Flow (mW) vs. Temp (°C) Weighing->Plot Melting Identify Melting Endotherm (Tm) Plot->Melting Decomposition Identify Decomposition Exotherm (Td) Plot->Decomposition Enthalpy Calculate Enthalpy of Transitions (ΔH) Melting->Enthalpy Decomposition->Enthalpy

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the brominated thiazole isomer into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Identify any exothermic peaks, which may correspond to decomposition (Td) or other thermal events.

    • Calculate the enthalpy (ΔH) for each observed transition by integrating the area under the respective peak.

Comparative Data Summary (Hypothetical)

As direct experimental data is not available, the following table is presented as a template for organizing future experimental results. The predicted trend is based on the theoretical considerations discussed earlier.

IsomerStructurePredicted Onset of Decomposition (Tonset) from TGAPredicted Decomposition Peak (Td) from DSC
2-BromothiazoleLowestLowest
4-BromothiazoleIntermediate/HighestIntermediate/Highest
5-BromothiazoleIntermediate/HighestIntermediate/Highest

Conclusion and Future Outlook

This guide provides a predictive comparison of the thermal stability of 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole, based on established principles of chemical structure and reactivity. The analysis suggests that 2-bromothiazole may be the least thermally stable of the three isomers due to the unique electronic environment of the C2 position. However, without direct experimental validation, this remains a hypothesis.

The detailed TGA and DSC protocols provided herein offer a clear roadmap for researchers to empirically determine the thermal properties of these important synthetic intermediates. Such data would be invaluable to the broader scientific community, enabling more robust and efficient synthetic planning, ensuring the quality and stability of these compounds, and ultimately accelerating the development of new therapeutics and materials. It is our hope that this guide will stimulate further research into the fundamental physicochemical properties of these versatile building blocks.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). RSC Advances. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry. [Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (2014). The Journal of Chemical Thermodynamics. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. [Link]

  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2011). Journal of Chemical Crystallography. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Pharmaceuticals. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (2019). ResearchGate. [Link]

  • Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (n.d.).
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. (2017). ACS Publications. [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). RSC Publishing. [Link]

  • Theoretical Studies of Unimolecular Decomposition of Thiophene at High Temperatures. (2015). The Journal of Physical Chemistry A. [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.).
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2020). Journal of Biomolecular Structure and Dynamics. [Link]

  • Thermal studies of chlorinated thiophenols. (2017). Newcastle University. [Link]

  • Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols. (2023). Dalton Transactions. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023). MDPI. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). JETIR. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2021). Journal of the Iranian Chemical Society. [Link]

  • Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory. (2010). Journal of Hazardous Materials. [Link]

  • A DSC/TGA STUDY OF THE HETEROGENEOUS NUCLEATION OF CRYSTALLIZATION IN POLYPROPYLENE COPOLYMER. (2007). Vietnam Journal of Chemistry. [Link]

  • Chemistry of the thiazoles. (1950). Journal of Scientific & Industrial Research. [Link]

  • Decomposition method of thiophene. (n.d.).
  • 2-sulfanilamido-5-bromothiazoles. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). Molecules. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. [Link]

  • Estimation of dissociation energies of C—H bonds in oxygen-containing compounds from kinetic data for radical abstraction reactions. (2013). Kinetics and Catalysis. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2023). Molecules. [Link]

  • Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. (2020). Organic Letters. [Link]

  • Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX = CH2 (X = F, Cl, Br). (2020). RSC Advances. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. [Link]

  • Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H2O-ice. (2023). The Planetary Science Journal. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). RSC Advances. [Link]

  • Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. (2013). Journal of Heterocyclic Chemistry. [Link]

  • Method for preparing 5-bromoindole. (n.d.).
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2021). Molbank. [Link]

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A Senior Application Scientist's Guide to Purity Validation: An In-Depth Comparison of HPLC and GC for Synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, which holds potential as a scaffold in medicinal chemistry, rigorous purity assessment is a non-negotiable step.[1][2] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.

This guide provides a comprehensive, field-proven framework for validating the purity of synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. We will delve into the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3] Furthermore, we will present a comparative analysis with Gas Chromatography (GC), an alternative analytical technique, to provide researchers with a clear understanding of the strengths and limitations of each method for this specific analyte. Our objective is to equip you not just with a protocol, but with the scientific rationale to make informed decisions in your own laboratory.

Understanding the Analyte: Synthesis and Potential Impurities

To develop a purity-indicating analytical method, one must first understand the potential impurities that may arise during synthesis. The target compound, 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, is commonly prepared via the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone (2-bromo-1-(3-bromophenyl)ethan-1-one) with a thioamide (thioacetamide).

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide.

  • Reaction Byproducts: Products from side reactions, such as the formation of isomeric thiazoles or dimers.

  • Reagents and Solvents: Residual catalysts, bases, or solvents used during the reaction and workup.

  • Degradation Products: Compounds formed if the API is unstable under certain conditions (e.g., light, heat, pH).

A successful analytical method must be able to separate the main compound peak from all potential and actual impurities.

Primary Analytical Technique: Reversed-Phase HPLC

For a molecule like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, which possesses moderate polarity and is non-volatile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It offers excellent resolution, sensitivity, and reproducibility.

Experimental Protocol: HPLC Method Development and Validation

This protocol is designed to be a self-validating system, incorporating system suitability tests and following ICH Q2(R1) guidelines for analytical method validation.[3]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and HPLC-grade solvents.

  • Reference Standard (RS) of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (purity ≥ 99.5%).

  • Synthesized test sample of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: C18 columns provide excellent hydrophobic retention for a wide range of organic molecules, making them a robust starting point for method development.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: The acetonitrile/water system is a common and effective mobile phase in RP-HPLC. Formic acid is added to control the pH and protonate any residual silanols on the column, leading to improved peak symmetry for the heterocyclic analyte.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

    • Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Rationale: The aromatic and thiazole ring systems are expected to have strong UV absorbance. 254 nm is a common starting wavelength, but a DAD should be used to scan the peak and determine the absorbance maximum (λmax) for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

3. Standard and Sample Preparation:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the synthesized test sample at the same concentration as the Working Standard Solution.

4. Method Validation Protocol:

  • System Suitability Test (SST): Before any analysis, inject the Working Standard Solution five times. The acceptance criteria are:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

    • Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis on a given day.

  • Specificity: Analyze the diluent, a placebo (if applicable), the Working Standard, and the test sample. Spike the test sample with known related impurities if available. The method is specific if the main peak is free from any co-eluting peaks.

  • Linearity: Prepare a series of at least five concentrations of the Reference Standard (e.g., 10, 25, 50, 100, 150 µg/mL). Plot a calibration curve of peak area vs. concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery): Prepare samples by spiking a known quantity of the test sample with the Reference Standard at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.[3]

  • Precision:

    • Repeatability: Analyze six independent preparations of the test sample at 100% of the test concentration. The RSD of the purity results should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.

  • Robustness: Deliberately vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2% organic). The system suitability parameters should remain within acceptance criteria.[3]

Visualizing the HPLC Workflow

HPLC_Workflow prep Sample Preparation (Weighing & Dilution) sst System Suitability Test (5x RS Injection) prep->sst Prepare RS & Samples validation Method Validation (Linearity, Accuracy, etc.) sst->validation System OK? analysis Sample Sequence Analysis (RS, Samples, Blanks) validation->analysis Method Validated data Data Acquisition & Integration (Chromatographic Data System) analysis->data calc Purity Calculation (% Area Normalization) data->calc report Final Report Generation calc->report

Caption: A flowchart of the HPLC purity validation process.

Comparative Technique: Gas Chromatography (GC)

For a comparative perspective, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a viable alternative, assuming the analyte is thermally stable and sufficiently volatile. GC separates compounds based on their boiling points and interaction with the stationary phase.

Hypothetical GC-FID Method
  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Detector Temperature: 300 °C (FID).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection: 1 µL, Split ratio 50:1.

  • Sample Preparation: Dissolve sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical challenge. Below is an objective comparison based on typical performance characteristics for an analyte like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent for non-volatile, polar, and thermally labile compounds. Highly versatile.Best for volatile and thermally stable compounds.
Selectivity High. Tunable by changing mobile phase composition, pH, and stationary phase.Very High. Capillary columns offer extremely high efficiency and resolution.
Sensitivity (LOD/LOQ) Good to Excellent. UV detectors are sensitive to chromophores. MS detectors enhance sensitivity significantly.Excellent. FID is highly sensitive to hydrocarbons but blind to water and inorganic compounds.
Analysis Time Moderate (typically 15-30 minutes per sample).Fast (typically 5-20 minutes per sample).
Sample Preparation Simple. Usually involves dissolving the sample in the mobile phase or a compatible solvent.Simple. Requires dissolution in a volatile organic solvent. Derivatization may be needed for non-volatile compounds.
Potential Issues Complex matrices can cause interference; column degradation; buffer precipitation.Analyte must be thermally stable; non-volatile impurities will not elute and can contaminate the column.
Visualizing the Comparative Analysis

Comparative_Analysis cluster_methods Analytical Methods hplc HPLC-UV/DAD Analysis data_table Comparative Data Table (Purity, Impurity Profile, LOD, Time) hplc->data_table gc GC-FID Analysis gc->data_table compound Synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole compound->hplc compound->gc conclusion Conclusion: Optimal Method Selection data_table->conclusion

Caption: The logical flow for comparing HPLC and GC methods.

Conclusion and Recommendation

For the specific task of validating the purity of synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, RP-HPLC is the superior and more robust method . Its versatility in handling a wide range of potential impurities, regardless of their volatility, makes it inherently more reliable for a comprehensive purity assessment in a drug development context. The mild operating conditions of HPLC also eliminate the risk of on-column thermal degradation of the analyte or its impurities, a potential concern with GC.

While GC can be a faster technique with excellent resolving power for volatile compounds, it carries the risk of providing an incomplete impurity profile if non-volatile species are present. Therefore, GC may serve as a valuable orthogonal technique for confirming the absence of specific volatile impurities but should not be the sole method for final purity release.

Ultimately, a well-validated HPLC method provides the highest degree of confidence, ensuring that the purity data is accurate, reliable, and defensible, meeting the stringent requirements of the pharmaceutical industry.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]]

  • Abdel-Wahab, B. F., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]3]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]4]

  • Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]5]

  • Abdel-Gawad, H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. Retrieved from [Link]1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]2]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, a compound frequently utilized in synthetic chemistry and drug discovery programs. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact.

The fundamental principle guiding the disposal of this compound is the acknowledgment of its hazardous properties. Due to its chemical structure—a halogenated heterocyclic compound—it must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to serious safety incidents and significant legal and financial penalties.[1]

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent step in its lifecycle, especially disposal. 4-(3-Bromophenyl)-2-methyl-1,3-thiazole presents several hazards as classified under the Globally Harmonized System (GHS).[2]

Table 1: Hazard Profile of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Hazard ClassGHS ClassificationAssociated Hazard StatementRationale and Implication for Disposal
Skin Irritation Category 2H315 - Causes skin irritationDirect contact with the skin can cause irritation. This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal. Contaminated gloves and lab coats must be disposed of as hazardous waste.[2]
Eye Irritation Category 2H319 - Causes serious eye irritationThe compound can cause significant eye irritation. Safety glasses or goggles are mandatory. Any equipment that comes into contact with the compound, such as weighing paper or spatulas, should be decontaminated or disposed of properly to prevent accidental eye exposure.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335 - May cause respiratory irritationInhalation of the dust or aerosolized compound can irritate the respiratory tract. All handling and waste consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Environmental Hazards Not ClassifiedBased on available data, the classification criteria are not met.While not currently classified as an environmental hazard, the presence of a bromine atom on an aromatic ring suggests that it should be prevented from entering waterways. Brominated organic compounds can be persistent and have the potential for bioaccumulation.[2][3] Therefore, disposal must be contained.

Part 2: The Core Disposal Workflow: Segregation and Containment

The cornerstone of proper chemical waste management is the segregation of waste streams at the point of generation. This prevents dangerous reactions between incompatible chemicals and facilitates safe, efficient, and cost-effective disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[4]

The following workflow outlines the decision-making process for segregating waste containing 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

G cluster_disposal_paths Segregate into Designated Waste Containers start Waste Generation (Containing 4-(3-Bromophenyl)-2-methyl-1,3-thiazole) is_solid Solid Waste? start->is_solid Assess Physical Form is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Yes (e.g., unused reagent, contaminated filter paper) is_labware Contaminated Labware? is_liquid->is_labware No liquid_waste Liquid Halogenated Organic Waste is_liquid->liquid_waste Yes (e.g., reaction mixtures, solutions in organic solvents) is_sharp Is it a sharp? (Needle, Scalpel) is_labware->is_sharp Yes sharps_waste Contaminated Sharps Container glass_waste Contaminated Glass Disposal Box is_sharp->sharps_waste Yes is_sharp->glass_waste No (e.g., vials, pipettes)

Caption: Waste Segregation Workflow for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Part 3: Step-by-Step Disposal Protocol

This protocol provides the necessary steps for managing waste from the moment of generation to its final collection.

Step 1: Establish a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA within the laboratory where it is generated.[4]

  • Location: The SAA should be at or near the point of waste generation (e.g., a designated section of a fume hood or a secondary containment tray on a workbench).

  • Signage: Clearly label the area with "Satellite Accumulation Area" or "Hazardous Waste."

  • Containment: Use secondary containment (e.g., a plastic tub) to capture any potential leaks or spills.

Step 2: Select and Label Waste Containers
  • Container Choice: Use chemically compatible containers with secure, tight-fitting lids. For liquid waste containing organic solvents, use a pressure-rated container. Never use metal containers for acidic waste.[4]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste.[1] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents. Do not use abbreviations or chemical formulas. For mixtures, list all components.

    • The approximate percentage of each component.

    • The date accumulation started (the day the first drop of waste was added).

Step 3: Waste Accumulation and Storage
  • Solid Waste:

    • Collect unreacted 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, contaminated weighing paper, and gloves in a designated, labeled container for "Solid Halogenated Organic Waste."

    • Ensure the container is kept closed at all times except when adding waste.

  • Liquid Waste:

    • Pour liquid waste containing 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (e.g., mother liquor from crystallization, reaction mixtures) into a designated, labeled container for "Liquid Halogenated Organic Waste."

    • Segregate aqueous waste from organic solvent waste if your institution's waste program requires it.

    • Crucially, keep halogenated waste separate from non-halogenated waste. The presence of bromine classifies this waste stream as halogenated. This is critical because disposal methods, particularly incineration, differ significantly for these two categories, and mixing them can increase disposal costs and complexity.[3][5]

  • Contaminated Labware (Sharps and Glassware):

    • Sharps: Dispose of contaminated needles, razor blades, or other items that can puncture the skin in a dedicated, puncture-proof sharps container labeled as "Contaminated Sharps."

    • Non-Sharps: Dispose of contaminated glass vials, pipettes, and other breakable items in a sturdy, puncture-resistant box specifically designated for contaminated glassware.

Step 4: Preparing for Final Disposal
  • Container Fullness: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

  • Final Sealing: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), securely close the lid.[6][7]

  • Request Pickup: Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for online requests and scheduling.

Part 4: Why On-Site Neutralization is Not Recommended

While some simple chemical wastes can be neutralized in the lab before disposal (e.g., using sodium thiosulfate for bromine water), this practice is not advisable for complex organic molecules like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.[5][8] The reasons are rooted in safety and efficacy:

  • Incomplete Reactions: Neutralization or degradation reactions may not go to completion, leaving hazardous starting material in the waste.

  • Hazardous Byproducts: The reaction could generate unknown and potentially more hazardous byproducts.

  • Lack of Validation: Without a specific, validated, and institutionally approved protocol, attempting to treat this waste chemically is a significant safety risk.

The most reliable and safest method of disposal for this compound is through a licensed hazardous waste facility, which typically employs high-temperature incineration with advanced emission controls to ensure complete destruction.[3]

By adhering to these detailed procedures, researchers can ensure that the disposal of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is conducted safely, responsibly, and in full compliance with environmental regulations, thereby fostering a culture of safety and stewardship within the scientific community.

References

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response. [Link]

  • Reddit r/chemistry community. (2017, September 16). Safely handling a liter of Bromine?. Retrieved from Reddit. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov. [Link]

  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from RSC Publishing. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from EHRS, University of Pennsylvania. [Link]

  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Chemtalk Science Forum. Bromine water - disposal. Retrieved from Chemtalk. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]

  • National Institutes of Health (NIH). (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from NIH.gov. [Link]

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  • ResearchGate. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Retrieved from ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound whose hazard profile necessitates careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. A thorough risk assessment is the foundational step before any laboratory work commences.

Based on available safety data, the compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact[1]. Prolonged or repeated exposure can exacerbate pre-existing dermatitis[2].

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation and potentially severe damage if direct contact occurs[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation[1]. Inhalation of dust or vapors can lead to irritation of the respiratory tract[2][3].

  • Acute Oral Toxicity (Category 4) : While data for this specific compound is limited, related thiazole derivatives are considered harmful if swallowed[2][4][5].

It is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated[3][6]. Therefore, treating the compound with a high degree of caution is paramount.

Table 1: Hazard Summary

Hazard Classification GHS Code Description Source
Skin Irritation H315 Causes skin irritation. [1]
Serious Eye Irritation H319 Causes serious eye irritation. [1]
Respiratory Irritation H335 May cause respiratory irritation. [1]

| Acute Oral Toxicity | H302 | Harmful if swallowed (by analogy). |[2][5][7] |

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. The following PPE is mandatory for all procedures involving this compound.[8][9]

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[1][10] They provide a seal around the eyes to protect against splashes and airborne particles.

    • Face Shield : When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to safety goggles.[11][12][13]

  • Hand Protection :

    • Gloves : Disposable nitrile gloves are the standard recommendation for incidental contact.[8][13] Nitrile provides good resistance against a range of chemicals, including solvents that might be used to dissolve the compound. Always inspect gloves for tears or punctures before use.

    • Double Gloving : For tasks involving a higher risk of exposure, such as weighing the solid or performing transfers, double gloving is required.[12] This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Glove Replacement : Contaminated gloves must be replaced immediately.[2] Gloves should be changed every 30-60 minutes during continuous work or as soon as contamination is suspected.[2][12] After use, hands should be washed thoroughly with soap and water.[1][6][14]

  • Body Protection :

    • Laboratory Coat : A long-sleeved, flame-resistant lab coat that fastens in the front is mandatory.[1][13] This protects the skin and personal clothing from contamination.

    • Appropriate Attire : Full-length pants and closed-toe shoes must be worn in the laboratory at all times.[9]

  • Respiratory Protection :

    • Engineering Controls : The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[10]

    • Respirator : If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill or emergency, a NIOSH-approved respirator must be used.[1] The specific type of respirator will depend on the nature and concentration of airborne contaminants.

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and cross-contamination. The following step-by-step protocols must be followed.

Receiving and Storage
  • Inspect : Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during this inspection.

  • Label : Ensure the container is clearly labeled with the chemical name, date of receipt, and all relevant hazard warnings.

  • Store : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][15] The storage location should be clearly marked and secured.

Weighing and Solution Preparation Protocol

This procedure carries a high risk of generating airborne particles and should only be performed inside a chemical fume hood.

  • Preparation :

    • Don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles.

    • Decontaminate the weighing area and spatula with 70% ethanol.

    • Place a weigh boat on the analytical balance and tare it.

  • Weighing :

    • Carefully open the container with the 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weigh boat.

    • Securely close the main container immediately after weighing.

  • Dissolution :

    • Transfer the weighed solid into a suitable reaction vessel.

    • Add the desired solvent to the vessel.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Cleanup :

    • Carefully dispose of the outer pair of gloves and the weigh boat into the designated solid hazardous waste container.

    • Wipe down the spatula and the weighing area with a suitable solvent and then 70% ethanol. Dispose of the wipes in the hazardous waste container.

    • Wash hands thoroughly.

Emergency and Disposal Plan

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain : For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the material.[15]

  • Neutralize & Clean : Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10] Use spark-proof tools if the compound or solvent is flammable.[15][16]

  • Decontaminate : Clean the spill area with a suitable solvent followed by soap and water.

  • Report : Report the incident to the laboratory supervisor or safety officer.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6][17]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3][17]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][6]

Waste Disposal

All waste containing 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, including excess material, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Segregate : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Label : Label containers with "Hazardous Waste" and the full chemical name.

  • Dispose : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][6][14]

Chemical Handling Workflow

The following diagram illustrates the lifecycle of handling 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in a laboratory setting.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste & Decontamination cluster_emergency Contingency Receipt Receive & Inspect Storage Store in Cool, Dry, Well-Ventilated Area Receipt->Storage If OK PPE Don Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Storage->PPE Weigh Weigh Solid Compound PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Response Weigh->Spill Potential Event Experiment Perform Experiment Dissolve->Experiment Dissolve->Spill Potential Event Decon Decontaminate Work Area & Equipment Experiment->Decon FirstAid First Aid Experiment->FirstAid Potential Exposure Waste Segregate & Dispose of Hazardous Waste (Solid & Liquid) Decon->Waste

Caption: Workflow for handling 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

References

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors . National Institutes of Health (NIH). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

  • 4-(3-Bromophenyl)-2-methylthiazole - Safety Data Sheet . Angene Chemical. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) . ResearchGate. [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities . DergiPark. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents . MDPI. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide . ACS Omega. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Thiazole, 99% - Material Safety Data Sheet . Cole-Parmer. [Link]

  • 2-Isopropyl-4-methylthiazole . PubChem. [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester . PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.